1,4-Oxazepane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRCWNIWOVZLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630494 | |
| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-62-4 | |
| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Oxazepane Hydrochloride: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Oxazepane hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its seven-membered ring structure, containing both oxygen and nitrogen heteroatoms, serves as a versatile scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, intended to support ongoing research and development efforts.
Chemical Properties and Structure
This compound is the salt form of the saturated heterocycle 1,4-oxazepane. The hydrochloride salt is often preferred in research and pharmaceutical applications due to its increased stability and solubility in aqueous media.[1]
Structural Information
The chemical structure of this compound consists of a seven-membered 1,4-oxazepane ring protonated at the nitrogen atom, with a chloride counter-ion.
-
IUPAC Name: 1,4-oxazepane;hydrochloride[2]
-
CAS Number: 178312-62-4[2]
-
Molecular Formula: C₅H₁₂ClNO[3]
-
SMILES: C1CNCCOC1.Cl[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the listed data may correspond to "1,4-oxazepane(SALTDATA: HCl)" which is presumed to be the hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 174-175 °C | [4] |
| Boiling Point | 66 °C (at 12 Torr) | [4] |
| Solubility | The hydrochloride form enhances its solubility in water.[1] Specific quantitative data is not readily available in the reviewed literature. It is expected to have some solubility in polar organic solvents like methanol and ethanol.[5][6] |
Experimental Protocols
Synthesis of 1,4-Oxazepane Derivatives
While a specific, detailed protocol for the direct synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of the 1,4-oxazepane ring system are well-established. These methods can be adapted to produce the free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
General Procedure for Reductive Amination to form the 1,4-Oxazepane Ring:
This protocol describes a general approach and may require optimization for specific substrates.
Materials:
-
Appropriate aldehyde or ketone precursor (1.0 eq)
-
Appropriate amine precursor (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE))
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldehyde or ketone precursor in the chosen anhydrous solvent (e.g., DCM at 0.1 M).
-
Add the amine precursor to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of HCl (if appropriate for the workup), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,4-oxazepane derivative.
Conversion to Hydrochloride Salt: The purified 1,4-oxazepane free base can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl) to precipitate the hydrochloride salt, which can then be collected by filtration and dried.
Analytical Methods
A validated analytical method specifically for this compound was not identified in the reviewed literature. However, methods for related compounds, such as 1,4-Oxazepan-6-one, can be adapted. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for the analysis of such compounds.
Adaptable HPLC-UV Method for Purity Analysis:
This protocol is based on a method for 1,4-Oxazepan-6-one and would require validation for this compound.[7]
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point could be a gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: A wavelength scan should be performed to determine the optimal wavelength for detection. A starting point could be 210 nm.[7]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution in the same diluent.
Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, derivatives of the 1,4-oxazepane scaffold have shown activity as dopamine D4 receptor ligands and as inhibitors of the histone methyltransferase G9a (also known as EHMT2).[1][8][9][10] Inhibition of G9a is a promising strategy in cancer therapy as G9a is overexpressed in multiple cancers and is associated with a poorer prognosis.[1]
Plausible Signaling Pathway: G9a Inhibition
G9a is a histone methyltransferase that primarily dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Inhibition of G9a can lead to the reactivation of tumor suppressor genes and a reduction in oncogenic potential. The following diagram illustrates a simplified, plausible signaling pathway affected by a G9a inhibitor like a 1,4-oxazepane derivative.
Figure 1: A plausible signaling pathway illustrating the mechanism of a 1,4-oxazepane-based G9a inhibitor. Inhibition of G9a prevents the methylation of H3K9, leading to the expression of tumor suppressor genes which in turn can inhibit pro-tumorigenic pathways like Wnt signaling.
Conclusion
This compound presents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized its core chemical and structural properties, provided general experimental protocols for its synthesis and analysis, and explored a potential mechanism of action through the inhibition of G9a. Further research is warranted to fully elucidate its biological activities and to develop specific, validated protocols for its synthesis and analysis to facilitate its application in drug discovery and development.
References
- 1. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-oxazepane HCl | CymitQuimica [cymitquimica.com]
- 4. 1,4-oxazepane(SALTDATA: HCl)(5638-60-8) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. benchchem.com [benchchem.com]
- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Synthesis and Characterization of 1,4-Oxazepane Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Oxazepane hydrochloride, a seven-membered heterocyclic compound of interest to researchers and professionals in drug development. The document details a plausible synthetic route, experimental protocols, and key characterization data.
Introduction
1,4-Oxazepane, also known as homomorpholine, is a saturated seven-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. This scaffold is found in various compounds with biological activity and is considered a valuable building block in medicinal chemistry.[1][2] The hydrochloride salt of 1,4-oxazepane enhances its aqueous solubility and stability, making it suitable for various research and development applications.[3][4] This guide outlines a synthetic pathway involving the formation of the 1,4-oxazepane ring via intramolecular reductive amination, followed by conversion to its hydrochloride salt.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the preparation of a suitable precursor followed by an intramolecular cyclization to form the seven-membered ring. One such approach is the intramolecular reductive amination of an amino-aldehyde, which can be prepared from readily available starting materials.
A potential synthetic workflow is illustrated below:
Experimental Protocols
The following protocols are based on general procedures for reactions of this type and may require optimization.[5][6]
Protocol 1: Synthesis of the 1,4-Oxazepane Precursor (Crude Amine Salt)
-
Oxidation of Boc-protected amino alcohol: To a solution of the N-Boc protected amino alcohol precursor in a suitable solvent like dichloromethane (DCM), an oxidizing agent such as Dess-Martin periodinane is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde.[6]
-
Boc Deprotection: The crude aldehyde is dissolved in a 4 M solution of HCl in dioxane and stirred at room temperature for approximately one hour. The solvent is then removed under reduced pressure to yield the crude amine salt of the aldehyde precursor.[6]
Protocol 2: Intramolecular Reductive Amination and Salt Formation
-
Cyclization: The crude amine salt is dissolved in a suitable solvent such as methanol, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is added.[6] The reaction is stirred at room temperature, typically for 12-24 hours, until the formation of the 1,4-oxazepane ring is complete (monitored by LC-MS).
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is taken up in water and basified (e.g., with sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude 1,4-oxazepane free base.[5] The crude product is then purified by silica gel column chromatography.
-
Hydrochloride Salt Formation: The purified 1,4-oxazepane is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.[3]
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [7] |
| Molecular Weight | 137.61 g/mol | [7] |
| Appearance | White to off-white solid | (Typical) |
| Melting Point | 174-175 °C | [8] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Expected signals for the methylene protons of the oxazepane ring. | [9][10] |
| ¹³C NMR | Expected signals for the carbon atoms of the oxazepane ring. | [10][11] |
| Mass Spec. | Exact Mass: 137.0607417 Da (for the salt) | [7] |
| Monoisotopic Mass: 101.084063974 Da (for the free base) | [12] | |
| IR Spectroscopy | Characteristic peaks for N-H stretching (as ammonium salt), C-H stretching, and C-O-C stretching. | [12] |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic route, based on intramolecular reductive amination, offers a viable pathway for obtaining this valuable heterocyclic building block. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and starting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 3-Methyl-1,4-oxazepane hydrochloride [smolecule.com]
- 4. Buy 2-Methyl-1,4-oxazepane hydrochloride | 1246456-36-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Oxazepane | 5638-60-8 | Benchchem [benchchem.com]
- 9. 1,4-oxazepane(SALTDATA: HCl)(5638-60-8) 1H NMR [m.chemicalbook.com]
- 10. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,4-Oxazepane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Oxazepane hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to the limited public availability of specific experimental spectra, this document focuses on the expected spectroscopic characteristics based on the compound's structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Overview
-
IUPAC Name: 1,4-oxazepane;hydrochloride
-
CAS Number: 178312-62-4
-
Molecular Formula: C₅H₁₂ClNO[1]
-
Molecular Weight: 137.61 g/mol [1]
-
Structure:
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These are predictive and based on the known structure and general principles of spectroscopy. Experimental values may vary based on the specific conditions used for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.5 | Multiplet | 4H | -NH₂ -CH₂ -CH₂-O- |
| ~3.8 - 4.2 | Multiplet | 4H | -N-CH₂-CH₂ -O-CH₂ - |
| ~1.8 - 2.2 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-N- |
| ~9.0 - 10.0 | Broad Singlet | 2H | -NH₂ ⁺- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~45 - 55 | -C H₂-NH₂⁺- |
| ~65 - 75 | -O-C H₂- |
| ~25 - 35 | -O-CH₂-C H₂-CH₂-N- |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3000 | Strong, Broad | N-H stretch (ammonium salt) |
| 2900 - 3000 | Medium | C-H stretch (aliphatic) |
| 1580 - 1650 | Medium | N-H bend (ammonium salt) |
| 1050 - 1150 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 102.0917 | [M+H]⁺ (protonated base, C₅H₁₂NO⁺) |
| 101.0841 | [M]⁺ (radical cation of the free base, C₅H₁₁NO⁺) |
Note: The molecular ion of the hydrochloride salt is not typically observed directly. The data reflects the free base.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for amine hydrochlorides to observe the exchangeable N-H protons, which will disappear from the spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm for this aliphatic compound).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr press).
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile/water mixture). A typical concentration is in the range of 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization in positive ion mode.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan for the expected molecular ion of the free base (e.g., m/z 50-200).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ of the free base (1,4-oxazepane).
-
If tandem MS (MS/MS) capabilities are available, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can provide further structural information.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
References
In-Depth Technical Guide to Homomorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Synonyms
Homomorpholine hydrochloride, a heterocyclic organic compound, is systematically known in the scientific community as 1,4-Oxazepane hydrochloride . This guide provides a comprehensive overview of its chemical and physical properties, alongside available experimental data.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous reference for chemical substances.
| Identifier | Value |
| CAS Number | 178312-62-4 [1][2] |
| MDL Number | MFCD02683070[3] |
This compound is also known by a variety of synonyms, which are often encountered in chemical catalogs and literature. A comprehensive list of these synonyms is provided below for ease of reference.
| Synonyms for Homomorpholine Hydrochloride |
| This compound[1][2] |
| 1,4-Oxazepan hydrochloride[2] |
| [1][4]oxazepane hydrochloride[2] |
| 1,4-Oxazepine, hexahydro-, hydrochloride[2] |
| hexahydro-1,4-Oxazepine hydrochloride[2] |
| homomorpholine-hydrochloride[2] |
| homo-morpholine hydrochloride[2] |
| 1,4-oxazepane,hydrochloride[2] |
| 1,4-Oxazepane--hydrogen chloride (1/1)[2] |
| 1,4-Oxazepine, hexahydro-, hydrochloride (1:1)[1] |
Physicochemical Properties
A summary of the key physicochemical properties of Homomorpholine hydrochloride is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1] |
| Physical Form | White to Pale-yellow to Yellow-brown Solid | |
| Purity | 95% | [2] |
| Storage Temperature | Room Temperature | |
| Topological Polar Surface Area | 21.3 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
Safety and Handling
Appropriate safety precautions are crucial when handling Homomorpholine hydrochloride in a laboratory setting. The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) for this compound prior to use for comprehensive safety and handling information.
Experimental Protocols & Data
Detailed experimental protocols for the synthesis and characterization of Homomorpholine hydrochloride are not extensively available in peer-reviewed literature. However, the synthesis of the parent 1,4-oxazepane ring system and its derivatives has been described. These methods can serve as a foundation for the preparation of the hydrochloride salt.
General Synthesis Approach for 1,4-Oxazepane Derivatives
The synthesis of the 1,4-oxazepane core often involves intramolecular cyclization reactions. A general workflow for such a synthesis is depicted below. This typically involves a starting material with both an amine and a hydroxyl group separated by an appropriate carbon chain, which can be induced to cyclize, often under acidic or basic conditions. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt.
Characterization
Note: For researchers planning to synthesize or work with this compound, it is recommended to perform a thorough literature search for methodologies related to the synthesis of analogous seven-membered heterocyclic systems.[5][6][7][8][9]
Potential Applications in Research and Development
The 1,4-oxazepane scaffold is a structural motif of interest in medicinal chemistry and drug discovery. Its presence in various biologically active molecules suggests its potential as a building block for the development of novel therapeutic agents. The hydrochloride salt form typically enhances the solubility and stability of the parent compound, making it more amenable for use in biological assays and formulation studies. Given its structural features, Homomorpholine hydrochloride could be explored in the following areas:
-
Scaffold for Library Synthesis: As a foundational structure for the creation of diverse chemical libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: The 1,4-oxazepane ring could serve as a starting fragment for the design of inhibitors or modulators of various biological targets.
-
Development of CNS-active agents: The structural similarity to other nitrogen-containing heterocycles known to interact with central nervous system targets may warrant investigation in this area.
The relationship between the 1,4-oxazepane core and other medicinally relevant heterocyclic systems is illustrated in the diagram below.
References
- 1. This compound | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-oxazepane HCl | CymitQuimica [cymitquimica.com]
- 3. Hit2Lead | this compound | CAS# 178312-62-4 | MFCD02683070 | BB-4036691 [hit2lead.com]
- 4. 2-(Fluoromethyl)-1,4-oxazepane hydrochloride | C6H13ClFNO | CID 121553310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Formation, Mechanisms, and Theory of the 1,4-Oxazepane Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique conformational flexibility and the strategic placement of nitrogen and oxygen heteroatoms allow for diverse biological activities, making it a valuable core in the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the 1,4-oxazepane ring, delving into the reaction mechanisms, theoretical underpinnings, and practical experimental considerations.
Core Synthetic Strategies and Mechanisms
The formation of the 1,4-oxazepane ring can be achieved through a variety of synthetic methodologies, each with its own set of advantages and substrate scope. The most prominent and effective strategies include intramolecular cyclization, reductive amination, ring-closing metathesis, and the Mitsunobu reaction. For the closely related unsaturated 1,4-oxazepine systems, the Beckmann rearrangement offers a viable synthetic route.
Intramolecular Cyclization
Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the 1,4-oxazepane ring. This approach typically involves the formation of either a C-O or a C-N bond in a precursor molecule that already contains the other heteroatom and the requisite carbon framework.
A common pathway involves the cyclization of N-substituted amino alcohols.[1] In this method, an amino alcohol with a suitably placed leaving group on the side chain undergoes intramolecular nucleophilic substitution, where the amino or hydroxyl group acts as the nucleophile to close the seven-membered ring. The reaction can be catalyzed by either acid or base, depending on the nature of the substrate and the leaving group.
Another approach involves the cyclization of amino acid-derived precursors. For instance, the synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of rotationally restricted amino acid precursors.[2] This method can be challenging due to the preference for a trans-conformation in the amide bond and the lability of the lactone in the target molecule.[2]
A Brønsted acid-catalyzed intramolecular etherification has also been developed for the synthesis of 4,7-disubstituted 1,4-oxazepanes, proceeding through the formation of a benzylic carbocation intermediate.[3]
The following is a general procedure for the intramolecular cyclization of an N-substituted amino alcohol:
-
Preparation of the Precursor: Synthesize the appropriate N-substituted amino alcohol containing a leaving group (e.g., a tosylate or mesylate) on the hydroxyethyl side chain.
-
Cyclization Reaction:
-
Dissolve the amino alcohol precursor (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a base, such as sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Typical reaction times can range from a few hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-oxazepane derivative.[4]
-
Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of cyclic amines, including 1,4-oxazepanes. This reaction involves the condensation of a dicarbonyl compound with a primary amine, or a carbonyl compound with an amino alcohol, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A key advantage of this method is its operational simplicity and the wide availability of starting materials. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
The following protocol describes a general procedure for the synthesis of a 1,4-oxazepane derivative via reductive amination of a dialdehyde with a primary amine:
-
Reaction Setup:
-
To a solution of the dialdehyde (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane, add the primary amine (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the reducing agent, for example, sodium borohydride (2.0-3.0 equivalents), portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the careful addition of water or a dilute acid (e.g., 1 M HCl).
-
If necessary, adjust the pH of the solution to be basic with an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization.[5][6]
-
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of cyclic compounds, including seven-membered heterocycles like 1,4-oxazepanes. This reaction involves the intramolecular cyclization of a diene precursor using a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts.
The success of RCM depends on several factors, including the choice of catalyst, solvent, reaction concentration, and temperature. High dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.
The following is a general procedure for the synthesis of a 1,4-oxazepane derivative via RCM:
-
Preparation of the Diene Precursor: Synthesize a suitable diene precursor containing an ether and an amine linkage.
-
RCM Reaction:
-
Dissolve the diene precursor in a dry, degassed solvent such as dichloromethane (DCM) or toluene to a concentration of 0.001-0.01 M.
-
Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a scavenger for the ruthenium catalyst, such as ethyl vinyl ether or triphenylphosphine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
Mitsunobu Reaction
The Mitsunobu reaction provides an elegant method for the formation of the 1,4-oxazepane ring through the intramolecular cyclization of a diol precursor where one of the hydroxyl groups is part of an N-substituted amino alcohol moiety.[8] This reaction proceeds with inversion of configuration at the reacting stereocenter, making it a valuable tool in stereoselective synthesis.
The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the nitrogen atom.
The following outlines a general procedure for the intramolecular Mitsunobu cyclization:
-
Reaction Setup:
-
To a solution of the N-substituted amino diol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in a dry, aprotic solvent like THF or toluene at 0 °C, add the azodicarboxylate (1.5 equivalents) dropwise under an inert atmosphere.
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[11][12] While it does not directly produce a saturated 1,4-oxazepane ring, it is a key method for the synthesis of the corresponding unsaturated seven-membered lactam, a 1,4-oxazepinone, which can subsequently be reduced to the desired saturated heterocycle.
The rearrangement is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid, which protonate the oxime hydroxyl group, facilitating a 1,2-alkyl or aryl migration and the formation of a nitrilium ion intermediate that is then hydrolyzed.[13]
A general procedure for the Beckmann rearrangement of a cyclic ketoxime is as follows:
-
Reaction Setup:
-
Add the cyclic ketoxime (1.0 equivalent) to a cooled (0 °C) solution of a strong acid, such as concentrated sulfuric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
-
Reaction Execution:
-
Stir the mixture at 0 °C for a short period and then allow it to warm to room temperature or heat as necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as aqueous sodium hydroxide or ammonia.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Purify the resulting lactam by crystallization or column chromatography.[14][15]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the different synthetic methods described above, providing a comparative overview of their efficiencies.
Table 1: Intramolecular Cyclization for 1,4-Oxazepane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Tosyl-2-aminoethanol with an alkyl bromide side chain | NaH, DMF, rt, 12 h | N-Tosyl-1,4-oxazepane | 75-85 | |
| Polymer-supported Fmoc-HSe(TBDMS)-OH, 2-bromoacetophenones | i. TFA/Et₃SiH/CH₂Cl₂ (cleavage and cyclization) ii. H₂, Pd/C or PtO₂ (hydrogenation) | Chiral 1,4-oxazepane-5-carboxylic acids | up to 74 | [16] |
Table 2: Reductive Amination for 1,4-Oxazepane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(2-Aminoethoxy)ethan-1-ol and a substituted benzaldehyde | NaBH(OAc)₃, DCE, rt, 24 h | Substituted 4-benzyl-1,4-oxazepane | 60-80 | |
| 1,5-diazabicyclo[3.2.1]octanes and aldehydes | NaBH₄, Methanol/Chloroform, rt, overnight | trialkylated DAZA compounds | Variable | [5] |
Table 3: Ring-Closing Metathesis for 1,4-Oxazepane Synthesis
| Starting Material | Catalyst (mol%) and Conditions | Product | Yield (%) | Reference |
| N-Allyl-N-(2-allyloxyethyl)amine | Grubbs' II (5 mol%), DCM, 40 °C, 12 h | 4-Allyl-2,3,6,7-tetrahydro-1,4-oxazepine | 85-95 | |
| Diene precursor | Zhan 1B (10 mol%), Toluene, 40 °C, slow addition | 18-membered macrolide | 82 |
Table 4: Mitsunobu Reaction for 1,4-Oxazepane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc-2-(2-hydroxyethoxy)ethan-1-amine | PPh₃, DIAD, THF, 0 °C to rt, 18 h | N-Boc-1,4-oxazepane | 70-80 | |
| Diol precursor | PPh₃, DEAD, PhMe, reflux | Fawcettimine intermediate | 67 | [8] |
Table 5: Beckmann Rearrangement for 1,4-Oxazepinone Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Tetrahydro-oxazepin-5-one oxime | H₂SO₄, 0 °C to rt | 1,4-Oxazepan-5-one | 80-90 | |
| Acetophenone oxime | HgCl₂(Nⁱ⁻PrPmT)₂ (5 mol%), Acetonitrile, 80 °C | N-phenylacetamide | 96 | [14] |
Theoretical Considerations
The formation of the seven-membered 1,4-oxazepane ring is governed by thermodynamic and kinetic factors that can be elucidated through computational studies. Theoretical calculations, such as those using Density Functional Theory (DFT) and semi-empirical molecular orbital methods (like AM1), provide valuable insights into reaction mechanisms, transition state geometries, and the relative stabilities of intermediates and products.[17][18]
Conformational Analysis: The 1,4-oxazepane ring is a flexible seven-membered ring that can adopt several low-energy conformations, with the most common being the chair and twist-chair forms. Computational studies have been employed to determine the preferred conformation and the energy barriers between different conformers. The specific conformation adopted can significantly influence the biological activity of 1,4-oxazepane derivatives by dictating the spatial arrangement of substituents.[19]
Reaction Mechanism and Transition State Theory: Computational modeling can be used to map the potential energy surface of a ring-forming reaction. This allows for the identification of the transition state structure and the calculation of the activation energy, providing a deeper understanding of the reaction kinetics. For instance, in intramolecular cyclization reactions, theoretical studies can help predict whether the reaction will proceed via an Sₙ2 or other mechanism and can explain the observed regioselectivity and stereoselectivity.[20] DFT studies have also been used to investigate the mechanism of cycloaddition reactions leading to oxazepane-diones, suggesting the formation of a dipolar intermediate.[21]
Visualization of Key Processes
Dopamine D4 Receptor Signaling Pathway
1,4-Oxazepane derivatives have been identified as potent and selective ligands for the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.[12] The D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[22]
Caption: Dopamine D4 receptor signaling pathway initiated by ligand binding.
General Experimental Workflow for 1,4-Oxazepane Synthesis
The synthesis of a 1,4-oxazepane derivative, regardless of the specific method, generally follows a standardized workflow from starting materials to the purified final product.
Caption: A generalized workflow for the synthesis of 1,4-oxazepanes.
Conclusion
The 1,4-oxazepane ring system represents a valuable scaffold in modern medicinal chemistry. A thorough understanding of the various synthetic strategies for its construction, including intramolecular cyclization, reductive amination, ring-closing metathesis, and the Mitsunobu reaction, is crucial for the rational design and synthesis of novel drug candidates. This guide has provided an in-depth overview of these key methods, complete with experimental considerations, quantitative data, and theoretical insights. The continued development of efficient and stereoselective methods for the synthesis of 1,4-oxazepane derivatives will undoubtedly fuel further advancements in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. | Semantic Scholar [semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. audreyli.com [audreyli.com]
- 12. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 15. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Computational and molecular modeling of 1,4-Oxazepane derivatives
An In-Depth Technical Guide to the Computational and Molecular Modeling of 1,4-Oxazepane Derivatives
Introduction
The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a significant structural motif in medicinal chemistry. Derivatives of 1,4-oxazepane have demonstrated a wide array of biological activities, making them attractive candidates for drug development.[1][2] These compounds have been investigated for their potential as anticonvulsants, antifungal agents, and treatments for inflammatory and respiratory diseases.[2] The versatility of the 1,4-oxazepane ring system allows for diverse substitutions, leading to a broad chemical space for therapeutic exploration.
Computational and molecular modeling techniques are indispensable tools in the rational design and discovery of novel 1,4-oxazepane derivatives. These methods provide insights into the molecular interactions between the derivatives and their biological targets, predict their binding affinities, and help to elucidate their mechanisms of action. This guide provides a comprehensive overview of the key computational and molecular modeling approaches applied to the study of 1,4-oxazepane derivatives, complete with detailed experimental protocols and data presentation.
Computational Methodologies
Several computational techniques are employed to investigate the properties and interactions of 1,4-oxazepane derivatives at the molecular level. These include molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and density functional theory (DFT).
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is widely used to screen virtual libraries of compounds and to understand the binding mode of a ligand at the active site of a protein. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands.[1]
3D-QSAR (Quantitative Structure-Activity Relationship)
3D-QSAR is a computational technique that correlates the biological activity of a series of compounds with their three-dimensional properties.[3][4] By building a predictive model, 3D-QSAR can guide the design of new molecules with enhanced activity. The GRID/GOLPE methodology is one such approach that has been successfully applied to 1,4-oxazepane derivatives to understand the structure-activity relationship.[3][4]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the dynamic behavior of molecules and their complexes over time. For 1,4-oxazepane derivatives, MD simulations can provide insights into the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of 1,4-oxazepane derivatives, DFT can be used to calculate molecular properties such as geometry, vibrational frequencies, and reaction energies, which can help in understanding their chemical reactivity and stability.[5][6]
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparative analysis. The following tables present representative data from computational studies on 1,4-oxazepane derivatives.
Table 1: Molecular Docking Scores of 1,4-Oxazepane and Related Derivatives against Various Protein Targets
| Compound | Target Protein (PDB ID) | Organism | Binding Affinity (kcal/mol) |
| 1B | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -7.5 |
| 1C | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -8.1 |
Data sourced from a study on 1,3-Oxazepane and 1,3-Benzoxazepine derivatives, which are structurally related to 1,4-oxazepanes and target similar bacterial enzymes.[1]
Table 2: Key Parameters for a Typical Molecular Dynamics Simulation
| Parameter | Value/Setting | Description |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicit solvent model to simulate aqueous environment. |
| Ensemble | NVT, NPT | Statistical ensemble (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature). |
| Simulation Time | 100-200 ns | The duration of the simulation, depending on the process being studied. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Atmospheric pressure. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of computational experiments. The following are generalized protocols for key modeling techniques.
Protocol 1: Molecular Docking of 1,4-Oxazepane Derivatives
This protocol outlines the general steps for performing a molecular docking study.
-
Software and Tools:
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).[1]
-
Remove water molecules, co-crystallized ligands, and other non-essential molecules.[1]
-
Add polar hydrogens to the protein structure.[1]
-
If a crystal structure is unavailable, a homology model may be generated using software like MODELLER.[1]
-
-
Ligand Preparation:
-
Obtain or draw the 2D structure of the 1,4-oxazepane derivative.
-
Convert the 2D structure to a 3D structure using a suitable program.
-
Perform energy minimization of the 3D structure.
-
Ensure the correct protonation state at physiological pH.[1]
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically a grid box encompassing the active site.
-
Run the docking algorithm to generate multiple binding poses of the ligand.
-
The software will score and rank the generated poses based on the predicted binding affinity.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses in the context of the receptor's binding site.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the binding modes of different derivatives to understand structure-activity relationships.
-
Protocol 2: 3D-QSAR Modeling
This protocol provides a general workflow for developing a 3D-QSAR model.
-
Dataset Preparation:
-
Compile a dataset of 1,4-oxazepane derivatives with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset and perform energy minimization.
-
Align the molecules based on a common scaffold or a pharmacophore model.
-
-
Descriptor Calculation:
-
Place the aligned molecules in a 3D grid.
-
Calculate molecular interaction fields (MIFs) for steric and electrostatic interactions using a probe atom.
-
-
Model Generation and Validation:
-
Use a statistical method, such as Partial Least Squares (PLS), to correlate the MIFs with the biological activities.
-
Validate the model using the test set and statistical parameters like q² and r².
-
-
Model Interpretation:
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.
Biological Activities and Protein Targets
1,4-Oxazepane derivatives have been investigated for a variety of biological activities, with several protein targets identified.[1]
-
Dopamine D4 Receptor Ligands: A significant area of research has focused on 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor.[3][4] These compounds have potential as antipsychotic agents with a reduced risk of extrapyramidal side effects.[3][4]
-
Antimicrobial Agents: Some derivatives have shown activity against bacterial enzymes such as undecaprenyl diphosphate synthase (UPPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival.[1]
-
Anticancer Activity: Benzoxazepine derivatives, a related class of compounds, have demonstrated cytotoxicity against various cancer cell lines.[7] The anticancer potential of 1,4-oxazepane derivatives is an active area of investigation.
-
Other Targets: Other identified protein targets for 1,4-oxazepane and its analogs include the progesterone receptor and peroxisomal biogenesis factor 14 (PEX14).[1]
Conclusion
Computational and molecular modeling approaches are powerful tools for accelerating the discovery and development of novel 1,4-oxazepane derivatives as therapeutic agents. By integrating techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations, researchers can gain a deeper understanding of the structure-activity relationships, predict binding affinities, and rationally design compounds with improved potency and selectivity. The continued application of these computational methods, in conjunction with experimental validation, holds great promise for unlocking the full therapeutic potential of the 1,4-oxazepane scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
A Technical Guide to the Physical and Chemical Properties of Substituted 1,4-Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, is an increasingly important structural motif in medicinal chemistry.[1] Its unique three-dimensional architecture offers opportunities for developing novel therapeutics with diverse biological activities. This guide provides an in-depth overview of the physical and chemical properties of substituted 1,4-oxazepanes, detailed experimental protocols, and insights into their biological signaling pathways.
Core Physicochemical Properties
The 1,4-oxazepane ring system is characterized by its stability, particularly in comparison to its 1,3-isomer. This stability arises from the presence of distinct ether and secondary amine functionalities within the ring, which are less prone to hydrolysis under acidic conditions than the aminal-like linkage in 1,3-oxazepanes.[2] The physicochemical properties of substituted 1,4-oxazepanes are influenced by the nature and position of their substituents.
Physical Properties of the Parent 1,4-Oxazepane
Computed physicochemical data for the unsubstituted 1,4-oxazepane provides a baseline for understanding the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |
| XLogP3 | -0.2 | --INVALID-LINK-- |
| Topological Polar Surface Area | 21.3 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
Physical Properties of Substituted 1,4-Oxazepanes
Experimental data for substituted 1,4-oxazepanes is crucial for drug development. The following table summarizes melting points for a selection of substituted benzo[b][3][4]oxazepine derivatives.
| Compound | Structure | Melting Point (°C) |
| 8-Methyl-2,4-diphenylbenzo[b][3][4]oxazepine | 103-105 | |
| 4-(4-Chlorophenyl)-2-phenylbenzo[b][3][4]oxazepine | 82-84 | |
| 4-(2-Chlorophenyl)-2-phenylbenzo[b][3][4]oxazepine | 135-137 | |
| 4-(4-Bromophenyl)-2-phenylbenzo[b][3][4]oxazepine | 104-106 | |
| 10-Methyl-8-aminodibenz[b,f][3][4]oxazepin-11(10H)-one | 128-131 |
Note: The data for the benzo[b][3][4]oxazepine derivatives is sourced from[5] and for the dibenz[b,f][3][4]oxazepin-11(10H)-one from[6].
Chemical Properties and Reactivity
The chemical reactivity of the 1,4-oxazepane ring is primarily dictated by the secondary amine functionality, which readily undergoes N-alkylation and N-acylation.
N-Alkylation and N-Acylation
These transformations are fundamental for the diversification of the 1,4-oxazepane scaffold.[7]
Table of N-Alkylation and N-Acylation Reactions:
| Reaction Type | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Direct N-Alkylation | 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | 12 | 90 |
| Direct N-Alkylation | Benzyl Bromide | NaH | THF | 6 | High |
| Reductive Amination | Cyclohexanecarbaldehyde | - | CH₂Cl₂ | 16 | 78 |
| N-Acylation | Acetic Anhydride | - | - | 0.5 | - |
Data sourced from[7].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and functionalization of 1,4-oxazepanes.
Synthesis of Substituted Benzo[b][3][4]oxazepines
A general procedure for the synthesis of benzo[b][3][4]oxazepines involves the reaction of 2-aminophenols with alkynones.[8]
Protocol: A mixture of a 2-aminophenol (1.0 mmol) and an alkynone (1.2 mmol) in 1,4-dioxane (5 mL) is heated at 100 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzo[b][3][4]oxazepine derivative.
N-Alkylation of 1,4-Oxazepanes (Direct Alkylation)
Protocol: To a solution of the 1,4-oxazepane (1.0 eq) in a suitable solvent such as acetonitrile or THF, a base (e.g., K₂CO₃, 2.0 eq or NaH) is added. The alkylating agent (e.g., an alkyl halide, 1.2 eq) is then added to the suspension. The reaction mixture is stirred at an appropriate temperature (e.g., room temperature or reflux) for a specified time (e.g., 6-12 hours). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is worked up by filtering off inorganic salts and concentrating the filtrate. The crude product is then purified by column chromatography.[7]
N-Acylation of 1,4-Oxazepanes
Protocol: The 1,4-oxazepane derivative (1.0 eq) is placed in a round-bottom flask. An acylating agent, such as an acid anhydride (e.g., acetic anhydride, 1.5 eq), is added to the flask. The reaction mixture is stirred at room temperature for a short period (e.g., 30 minutes), with progress monitored by TLC or LC-MS. Upon completion, the excess acylating agent is quenched, for example, by the careful addition of water.[7]
Biological Activity and Signaling Pathways
Substituted 1,4-oxazepanes have shown promise as modulators of key biological targets, including dopamine receptors and pathways involved in cancer cell differentiation.
Dopamine D4 Receptor Antagonism
Certain 2,4-disubstituted 1,4-oxazepanes exhibit selectivity for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in neuropsychiatric disorders.[4] The dopamine D4 receptor is a D2-like receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This modulation of the cAMP signaling pathway is a key mechanism through which D4 receptor ligands exert their effects.
Induction of Acute Myeloid Leukemia (AML) Cell Differentiation
Some 1,5-dihydrobenzo[e][3][4]oxazepin-2(3H)-ones have been identified as inducers of differentiation in acute myeloid leukemia (AML) cells. AML is characterized by a blockage in the differentiation of myeloid progenitor cells.[10] The signaling pathways involved in AML are complex and include the Toll-like receptor (TLR), NF-κB, and Notch pathways.[11][12] Inducing differentiation is a promising therapeutic strategy for AML.
Synthesis and Functionalization Workflow
The development of 1,4-oxazepane-based compounds typically follows a logical workflow from the synthesis of the core structure to its functionalization and subsequent biological evaluation.
This guide provides a foundational understanding of the physical and chemical properties of substituted 1,4-oxazepanes. Further research into a broader range of substitution patterns will undoubtedly expand the utility of this versatile scaffold in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 10. [PDF] 21 Role of Signaling Pathways in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 11. Inflammation and Related Signaling Pathways in Acute Myeloid Leukemia [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Emergence of a Privileged Scaffold: A Technical History of 1,4-Oxazepane Compounds
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic evolution of 1,4-oxazepane compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of the 1,4-oxazepane core from its early conceptualization to its current status as a "privileged scaffold" in medicinal chemistry, culminating in the recent approval of drugs containing this seven-membered heterocycle.
The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives. These compounds have shown potential as psychoneurotic, antihistaminic, and analgesic agents.[1] Furthermore, they have been investigated for their role in relieving memory dysfunction, such as that associated with Alzheimer's disease.[1] The versatility of the 1,4-oxazepane scaffold is underscored by its presence in both naturally occurring compounds and synthetically derived therapeutic agents.
From Natural Products to Synthetic Libraries: A Historical Overview
The story of 1,4-oxazepanes can be traced back to the study of natural products. One notable example is serratin, a compound isolated from Serratia marcescens, which was initially proposed to contain a 1,4-oxazepane-2,5-dione core. While the structure of serratin was later reassigned, the initial interest spurred research into the synthesis and properties of this heterocyclic system.
Early synthetic efforts in the mid-20th century laid the groundwork for accessing the 1,4-oxazepane ring. While a definitive "first" synthesis of the parent, unsubstituted 1,4-oxazepane is not clearly documented in readily available literature, numerous early reports describe the synthesis of its derivatives, particularly benzo-fused analogs. These foundational methods often involved the cyclization of open-chain precursors.
The development of more sophisticated synthetic methodologies in recent decades has led to an explosion in the number of accessible 1,4-oxazepane derivatives. These modern techniques have allowed for greater control over stereochemistry and the introduction of diverse functional groups, significantly expanding the chemical space available for drug discovery.
Key Synthetic Strategies
The synthesis of the 1,4-oxazepane core and its derivatives can be broadly categorized into several key strategies:
-
Cyclization of Open-Chain Precursors: This classical approach remains a cornerstone of 1,4-oxazepane synthesis. It typically involves the formation of the seven-membered ring through intramolecular reactions, such as the condensation of amino alcohols with suitable electrophiles.
-
Reduction of Fused Ring Systems: Another common strategy involves the synthesis of a related, more easily accessible heterocyclic system, which is then chemically modified to yield the desired 1,4-oxazepane.
-
Modern Catalytic Methods: The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and 1,4-oxazepanes are no exception. Copper-catalyzed reactions, for instance, have been employed in tandem transformations to construct the benzo-1,4-oxazepine core.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic and biological studies of 1,4-oxazepane derivatives.
Table 1: Selected Synthetic Yields of 1,4-Oxazepine Derivatives
| Compound Class | Synthetic Method | Yield (%) | Reference |
| Benzo[e][2][3]oxazepin-5-ones | Tandem C-N Coupling/C-H Carbonylation | 68-94 | [2] |
| Chiral 1,4-Benzoxazepines | Enantioselective Desymmetrization of Oxetanes | 45-96 | |
| Dibenzo[b,f][2][3]oxazepines | Microwave-Assisted One-Pot U-4CR and Intramolecular O-arylation | High Yields (up to 99%) | [4] |
Table 2: Biological Activity of Selected 1,4-Oxazepine Derivatives
| Compound | Biological Target/Activity | IC50/EC50 (µM) | Reference |
| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][2][3]oxazepine | Anti-proliferative (SW620 cells) | 0.86 | |
| 1,4-Oxazepine Derivatives | Antibacterial (E. coli, S. aureus) | - | [5][6] |
| Dibenzo[b,f][2][3]oxazepine Derivatives | Antipsychotic Activity | - | [7] |
Experimental Protocols
General Procedure for the Synthesis of Benzo-1,4-oxazepin-5-ones via Tandem C-N Coupling/C-H Carbonylation
A mixture of the appropriate phenylamine (0.5 mmol), allyl halide (0.6 mmol), CuI (10 mol%), 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (L1, 10 mol%), and Cs₂CO₃ (2 equiv.) in DMSO (4 mL) is stirred in a carbon dioxide atmosphere at 100 °C for 10 hours. After completion of the reaction, the mixture is worked up to isolate the desired benzo-1,4-oxazepin-5-one derivative.[2]
Visualizing the Synthetic Pathways
The logical flow of synthetic strategies can be effectively visualized using graph diagrams.
Synthesis of Benzo-1,4-oxazepin-5-ones
The Future of 1,4-Oxazepanes
The journey of 1,4-oxazepane compounds from academic curiosity to clinically approved drugs highlights the enduring importance of heterocyclic chemistry in the quest for new medicines. The continued development of novel synthetic methods will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and therapeutic potential. This in-depth guide serves as a valuable resource for researchers poised to contribute to the next chapter in the history of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of 1,4-Oxazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies on the conformational analysis of 1,4-oxazepane. Due to a notable scarcity of dedicated research on the unsubstituted parent compound, this guide synthesizes information from related seven-membered heterocycles and substituted 1,4-oxazepane derivatives to present a comprehensive theoretical framework. The content herein is intended to support researchers and professionals in the fields of medicinal chemistry, computational chemistry, and drug development in understanding the conformational landscape of this important heterocyclic scaffold.
Introduction to the Conformational Landscape of Seven-Membered Rings
Saturated seven-membered rings, such as 1,4-oxazepane, exhibit a complex conformational behavior characterized by a high degree of flexibility.[1] Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist as a dynamic equilibrium of multiple low-energy conformers. The two primary families of conformations are the chair/twist-chair (C/TC) and the boat/twist-boat (B/TB) families.[1]
The potential energy surface (PES) of these rings is typically shallow, with low energy barriers between interconverting conformers, making their experimental and theoretical study challenging.[1] The introduction of heteroatoms, such as oxygen and nitrogen in the 1,4-oxazepane ring, further influences the conformational preferences through the interplay of bond lengths, bond angles, and non-bonded interactions.
Theoretical Conformations of 1,4-Oxazepane
Below is a logical diagram illustrating the relationship between the primary conformational families of a generic seven-membered ring, which is applicable to 1,4-oxazepane.
Computational Methodologies for Conformational Analysis
The theoretical study of the conformational space of molecules like 1,4-oxazepane relies on various computational chemistry methods. These can be broadly categorized into molecular mechanics, semi-empirical, ab initio, and density functional theory (DFT) methods.
-
Molecular Mechanics (MM): Useful for rapidly exploring the vast conformational space and identifying low-energy conformers.
-
Semi-Empirical Methods (e.g., AM1): Offer a balance between computational cost and accuracy for larger systems.[2]
-
Ab Initio Methods (e.g., Gaussian 94): Provide high accuracy but are computationally expensive.[2]
-
Density Functional Theory (DFT): A widely used method that offers a good compromise between accuracy and computational cost for studying the electronic structure and geometry of molecules.
The general workflow for a theoretical conformational analysis is depicted below.
Quantitative Data from Theoretical Studies on 1,4-Oxazepane Derivatives
While data for the parent 1,4-oxazepane is scarce, studies on its derivatives provide valuable insights into the ring's conformational behavior. The following tables summarize key geometric parameters and relative energies from computational studies on substituted 1,4-oxazepanes found in the literature.
Table 1: Calculated Relative Energies of 1,4-Diazepan-5-one Conformers (An-alogous System)
| Conformer | Method | Relative Energy (kcal/mol) | Reference |
| Chair | DFT | 0.00 | [3] |
| Twist-Boat | DFT | Not Reported | [4] |
Note: Data for the analogous 1,4-diazepan-5-one system is presented to infer the relative stability of conformations.
Table 2: Selected Dihedral Angles for a Substituted 1,4-Diazepane in a Chair Conformation
| Dihedral Angle | Atoms | Value (°) | Reference |
| τ1 | C7-N1-C2-C3 | -60.5 | [3] |
| τ2 | N1-C2-C3-N4 | 65.2 | [3] |
| τ3 | C2-C3-N4-C5 | -78.9 | [3] |
| τ4 | C3-N4-C5-C6 | 62.1 | [3] |
| τ5 | N4-C5-C6-C7 | -45.3 | [3] |
| τ6 | C5-C6-C7-N1 | 50.1 | [3] |
| τ7 | C6-C7-N1-C2 | -8.5 | [3] |
Note: The data is for a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a related seven-membered ring system.
Experimental Protocols for Conformational Analysis
The theoretical findings from computational studies are ideally validated by experimental data. The primary techniques used for the conformational analysis of heterocyclic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy, particularly the analysis of coupling constants (3JHH) and Nuclear Overhauser Effects (NOEs), provides information about the time-averaged conformation in solution.
Typical Protocol:
-
Sample Preparation: Dissolve the 1,4-oxazepane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Record 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Assign all proton and carbon signals using the 2D spectra.
-
Extract proton-proton coupling constants from the high-resolution 1D 1H spectrum.
-
Use the Karplus equation to relate the vicinal coupling constants to dihedral angles.
-
Analyze NOE correlations to determine through-space proximities of protons, which helps in defining the overall geometry.
-
For conformationally mobile systems, variable temperature (VT) NMR studies can be performed to study the equilibrium and determine the energy barriers of interconversion.
-
Single-Crystal X-ray Crystallography
Principle: X-ray crystallography provides the precise solid-state conformation of a molecule.
Typical Protocol:
-
Crystal Growth: Grow single crystals of the 1,4-oxazepane derivative of suitable quality from an appropriate solvent system.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Analysis: Analyze the refined structure to determine the conformation of the 1,4-oxazepane ring in the solid state.
Conclusion and Future Outlook
The conformational analysis of 1,4-oxazepane is a complex field with significant relevance to its application in drug design and development. While theoretical studies on the parent molecule are limited, research on its derivatives and analogous seven-membered heterocycles suggests a preference for twist-chair conformations.
Future research should focus on a systematic computational study of the potential energy surface of the unsubstituted 1,4-oxazepane using high-level theoretical methods. This would provide a foundational understanding of its intrinsic conformational preferences. Furthermore, detailed experimental studies, particularly using advanced NMR techniques and X-ray crystallography on the parent compound and its simple derivatives, are crucial for validating and refining the theoretical models. A deeper understanding of the conformational landscape of the 1,4-oxazepane scaffold will undoubtedly aid in the rational design of novel therapeutics with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of 1,4-Oxazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1,4-Oxazepane hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analog, morpholine hydrochloride, to provide a reasoned estimation of its physicochemical properties. This guide is intended to support researchers, scientists, and drug development professionals in handling, formulating, and analyzing this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for solubility and stability testing are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.
Introduction
1,4-Oxazepane is a seven-membered saturated heterocyclic compound containing a nitrogen and an oxygen atom at the 1 and 4 positions, respectively. The hydrochloride salt of this amine, this compound, is expected to exhibit enhanced aqueous solubility and stability compared to its free base form, making it more suitable for pharmaceutical and research applications. Understanding its solubility and stability profile is critical for its effective use in drug discovery and development.
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale |
| Water | High | The hydrochloride salt significantly increases aqueous solubility. Based on the high water solubility of morpholine hydrochloride. |
| Methanol | Soluble | Polar protic solvents are generally good solvents for amine hydrochlorides. N-methylmorpholine hydrochloride shows good solubility in methanol.[1] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic salt. N-methylmorpholine hydrochloride also demonstrates solubility in ethanol.[1] |
| Dichloromethane | Sparingly Soluble | As a less polar aprotic solvent, it is expected to be a poorer solvent for a salt. |
| Diethyl Ether | Insoluble | Non-polar aprotic solvents are generally not suitable for dissolving ionic compounds. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. The primary degradation pathway for the 1,4-oxazepane ring is expected to be acid-catalyzed hydrolysis of the ether linkage. The presence of the hydrochloride salt implies an acidic environment in aqueous solution, which could potentially facilitate this degradation over time, especially at elevated temperatures. Morpholine hydrochloride is reported to be relatively stable under routine storage conditions but is sensitive to light, humidity, and heat.[2]
Table 2: Estimated Stability of this compound
| Condition | Estimated Stability | Potential Degradation Pathway |
| Solid State (Room Temp, Protected from Light & Moisture) | Stable | Minimal degradation expected. Based on the stability of morpholine hydrochloride.[2] |
| Aqueous Solution (Neutral pH) | Moderately Stable | Slow hydrolysis of the ether linkage may occur over extended periods. |
| Aqueous Solution (Acidic pH) | Potentially Unstable | Acid-catalyzed hydrolysis of the ether linkage is a likely degradation pathway. The rate would depend on pH and temperature. |
| Aqueous Solution (Basic pH) | More Stable | The ether linkage is generally more stable under basic conditions. |
| Elevated Temperature | Unstable | Degradation rate is expected to increase significantly with temperature. |
| Exposure to Light | Potentially Unstable | Photodegradation could be a possibility, as is common with many organic molecules. |
Experimental Protocol for Stability Testing
A forced degradation study is recommended to identify potential degradation products and pathways.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in various media (e.g., water, acidic buffer, basic buffer).
-
Stress Conditions: Subject the samples to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Solid and solution samples at elevated temperatures (e.g., 60 °C, 80 °C)
-
Photostability: Expose solid and solution samples to UV and visible light.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Identification: Use LC-MS to identify the mass of the degradation products and propose their structures.
References
Methodological & Application
Application Notes and Protocols: The Use of 1,4-Oxazepane Hydrochloride in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. The 1,4-oxazepane scaffold is a valuable heterocyclic motif found in a number of biologically active compounds. Its incorporation into novel molecular frameworks via MCRs is a promising strategy for the synthesis of new chemical entities with potential therapeutic applications.
This document provides detailed protocols and application notes for the use of 1,4-Oxazepane hydrochloride as a key building block in a classic multi-component reaction: the Mannich reaction. As a cyclic secondary amine, 1,4-oxazepane is an ideal candidate for this transformation, which facilitates the aminoalkylation of a carbon acid.
I. The Mannich Reaction with 1,4-Oxazepane
The Mannich reaction is a three-component condensation involving an active hydrogen compound (e.g., a ketone), an aldehyde, and a primary or secondary amine. The product is a β-amino carbonyl compound, often referred to as a Mannich base. When this compound is used, the free amine must first be liberated, typically by the addition of a base.
A general scheme for the Mannich reaction involving 1,4-oxazepane is presented below:
Application Notes and Protocols for Molecular Docking Studies of 1,4-Oxazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with 1,4-oxazepane derivatives. This class of heterocyclic compounds has shown significant promise in medicinal chemistry, with demonstrated activity against a range of biological targets implicated in various diseases. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a protein target, offering insights into potential mechanisms of action and guiding further drug development efforts.
Introduction to 1,4-Oxazepane Derivatives in Drug Discovery
1,4-Oxazepane derivatives are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms at the 1 and 4 positions. This scaffold is of significant interest in medicinal chemistry due to its structural diversity and wide range of biological activities.[1] Molecular docking studies have been instrumental in identifying and optimizing 1,4-oxazepane derivatives as potential inhibitors or modulators of various protein targets, including those involved in cancer, inflammation, bacterial infections, and neurological disorders.
Data Presentation: Quantitative Docking Data Summary
The following tables summarize the binding affinities (docking scores) and inhibitory concentrations of 1,4-oxazepane and related derivatives against various protein targets as reported in the literature. Lower binding energy values (more negative) indicate a higher predicted binding affinity.
Table 1: Docking Scores of 1,4-Oxazepane and Related Derivatives against Bacterial Targets
| Compound/Derivative | Target Protein (PDB ID) | Organism | Binding Affinity (kcal/mol) |
| 1,3-Oxazepane Derivative 1B | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -7.5[1] |
| 1,3-Oxazepane Derivative 1C | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -8.1[1] |
| 1,3-Benzoxazepine Derivative 2B | Dihydrofolate reductase (3FYV) | S. aureus | -7.4 |
| 1,3-Benzoxazepine Derivative 3B | Dihydrofolate reductase (3FYV) | S. aureus | -7.7 |
| 1,3-Oxazepane Derivative | DNA Gyrase | E. coli, S. aureus | Not specified |
| Oxazepine Derivative | Thymidylate synthase A | Not specified | Favorable interactions reported |
Table 2: Docking Scores and IC50 Values against Human Protein Targets
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | IC50 |
| 1,4-Oxazepane Derivatives | Dopamine D4 Receptor | Not specified in docking score | Selective ligands developed[] |
| Oxazepine Derivative 7d | Cyclooxygenase-2 (COX-2) (3LN1) | -109.2[3] | Not specified |
| Oxazepine Derivative 8h | Cyclooxygenase-2 (COX-2) (3LN1) | -102.6[3] | Not specified |
| Bis-1,3-Benzoxazepine 6b | Progesterone Receptor | -9.58[4] | Not specified |
| Bis-1,3-Oxazepine 7a | Progesterone Receptor | -9.28[4] | Not specified |
| Bis-1,3-Benzoxazepine 7c | Progesterone Receptor | -9.11[4] | Not specified |
| 3,4-dihydrobenzo[f][1][5]oxazepin-5(2H)-one 21k | TNIK | Not specified in docking score | 0.026 µM[6] |
| Benzo[1][5]oxazepin-4-one 10 | LIMK1/2 | Not specified in docking score | Low nanomolar potency[7] |
| 1,4-Oxazepan-6-one | Rho-Kinase (ROCK) | Not specified in docking score | Not specified |
Experimental Protocols
This section provides detailed step-by-step protocols for performing molecular docking of 1,4-oxazepane derivatives using commonly used software.
Protocol 1: Molecular Docking against Bacterial Enzymes using PyRx (AutoDock Vina)
This protocol describes a general workflow for docking 1,4-oxazepane derivatives against bacterial targets like Undecaprenyl diphosphate synthase (UPPS) and Dihydrofolate reductase (DHFR).[1]
1. Software and Tools Required:
-
PyRx: A virtual screening software with an intuitive user interface that integrates AutoDock Vina.[8]
-
ChemDraw/Chem3D: For drawing 2D structures and converting them to 3D.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
2. Ligand Preparation: a. Draw the 2D structure of the 1,4-oxazepane derivative using ChemDraw. b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D structure using a force field such as MMFF94.[1] d. Save the optimized 3D structure in a suitable format like SDF or PDB. e. Load the ligand file into PyRx. PyRx will automatically convert it to the required PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.[1]
3. Protein Preparation: a. Download the crystal structure of the target protein (e.g., 4H2M for UPPS or 3FYV for DHFR) from the Protein Data Bank (PDB).[1] b. Load the PDB file into a molecular visualization tool like Discovery Studio or PyMOL. c. Remove all non-essential molecules, including water, co-crystallized ligands, and co-factors not relevant to the binding site.[1] d. If the protein has multiple chains, select the chain containing the active site. e. Add polar hydrogens to the protein structure. f. Save the cleaned protein structure as a PDB file. g. Load the cleaned PDB file into PyRx, which will automatically convert it to the PDBQT format.[1]
4. Docking Simulation: a. In PyRx, select the prepared protein and ligand molecules. b. Define the binding site by specifying the grid box. For a blind docking approach, the grid box should encompass the entire protein surface.[1] For targeted docking, center the grid box on the known active site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. c. Initiate the docking simulation using the AutoDock Vina wizard in PyRx. Vina will perform multiple independent docking runs to identify the most favorable binding poses.[1]
5. Post-Docking Analysis: a. Analyze the docking results, which include the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for each predicted pose. b. Visualize the best-ranked pose of the ligand within the protein's binding site using Discovery Studio or PyMOL. c. Identify and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the 1,4-oxazepane derivative and the amino acid residues of the target protein.
Protocol 2: Molecular Docking against Cyclooxygenase-2 (COX-2) using iGEMDOCK
This protocol is based on studies investigating oxazepine derivatives as potential anti-inflammatory agents by targeting the COX-2 enzyme.[3]
1. Software and Tools Required:
-
ChemSketch: For drawing 2D structures of the ligands.[3]
-
Avogadro: For converting 2D structures to 3D PDB format.[3]
-
iGEMDOCK: A graphical tool for docking, screening, and analyzing molecular interactions.[3]
-
Discovery Studio Visualizer: For visualizing and analyzing ligand-protein interactions.[3]
2. Ligand Preparation: a. Draw the 2D structures of the oxazepine derivatives using ChemSketch and save them in MOL format.[3] b. Use Avogadro to convert the MOL files to 3D PDB format.[3]
3. Protein Preparation: a. Download the crystal structure of the cyclooxygenase-2 enzyme (PDB ID: 3LN1) from the Protein Data Bank.[3] b. Prepare the protein using the iGEMDOCK interface, which includes steps for defining the binding site based on the co-crystallized ligand.[9]
4. Docking Simulation: a. In iGEMDOCK, load the prepared protein and the library of ligand PDB files. b. Set the docking parameters. A standard docking process with an accurate docking technique should be selected.[3] c. The scoring function in iGEMDOCK considers Van der Waals forces, electrostatic energy, and hydrogen bonding.[3] d. Initiate the docking process.
5. Post-Docking Analysis: a. Analyze the binding energies of the docked compounds. The top-ranking compounds with the most negative binding energies are considered for further analysis.[3] b. Use Discovery Studio Visualizer to examine the post-docking interaction profiles of the best poses to understand the interactions between the ligands and the active site residues of COX-2.[3]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of key protein targets for 1,4-oxazepane derivatives.
Caption: COX-2 signaling pathway and the inhibitory action of 1,4-oxazepane derivatives.
Caption: Rho-Kinase (ROCK) signaling pathway and inhibition by 1,4-oxazepane derivatives.
Caption: TNIK in the Wnt signaling pathway and its inhibition by oxazepinone derivatives.
Experimental Workflow
Caption: General experimental workflow for molecular docking studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Traf2- and Nck-interacting kinase is essential for Wnt signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tau.edu.ng [tau.edu.ng]
- 8. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 9. iGEMDOCK: a graphical environment of enhancing GEMDOCK using pharmacological interactions and post-screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4-Oxazepane Hydrochloride in Drug Discovery: A Focus on Dopamine D4 Receptor Ligands
Introduction
1,4-Oxazepane hydrochloride is a heterocyclic compound belonging to the 1,4-oxazepane class. While specific data for the hydrochloride salt is limited in publicly available literature, the 1,4-oxazepane scaffold is of significant interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, including as potential treatments for central nervous system disorders, cancer, and infectious diseases.[1][2][3] This document will focus on the application of 1,4-oxazepane derivatives as selective dopamine D4 receptor ligands, a promising avenue for the development of novel antipsychotic drugs with potentially fewer side effects.[4]
The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of schizophrenia.[4] Selective ligands for this receptor may offer a more targeted therapeutic approach compared to existing antipsychotics that often interact with multiple dopamine receptor subtypes, leading to undesirable extrapyramidal side effects.[4]
Biological Context: Dopamine D4 Receptor Signaling
The dopamine D4 receptor is primarily expressed in the limbic system of the brain, which is associated with emotion, motivation, and memory. Upon binding of its endogenous ligand, dopamine, the D4 receptor activates intracellular signaling cascades that modulate neuronal excitability. The development of selective antagonists for the D4 receptor is a key strategy in the discovery of novel antipsychotics.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of 1,4-oxazepane derivatives as dopamine D4 receptor ligands, based on methodologies described in the scientific literature.[4]
General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes
This protocol outlines a general synthetic route for preparing 2,4-disubstituted 1,4-oxazepanes, which are analogs of the core this compound structure.
Materials:
-
Substituted 2-aminophenol
-
Appropriate alkynone
-
1,4-Dioxane (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminophenol (1 equivalent) and the alkynone (1.1 equivalents) in anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2,4-disubstituted 1,4-oxazepine derivative.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes an in vitro assay to determine the binding affinity of synthesized 1,4-oxazepane derivatives for the human dopamine D4 receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
[3H]-Spiperone (radioligand)
-
Synthesized 1,4-oxazepane derivatives (test compounds)
-
Haloperidol (reference compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well microplates
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.
-
In a 96-well microplate, add the cell membranes, the radioligand ([3H]-Spiperone), and either the assay buffer (for total binding), a high concentration of a non-labeled ligand like haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
The following table summarizes representative binding affinities of a series of 2,4-disubstituted 1,4-oxazepane derivatives for the human dopamine D4 receptor, as reported in the literature.[4] Lower Ki values indicate higher binding affinity.
| Compound ID | R1 Group | R2 Group | Ki (nM) for Dopamine D4 Receptor |
| 1a | 4-Chlorophenyl | H | 15 |
| 1b | 4-Chlorophenyl | Methyl | 8.5 |
| 1c | 3,4-Dichlorophenyl | H | 22 |
| 1d | 3,4-Dichlorophenyl | Methyl | 12 |
| 2a | 4-Methoxyphenyl | H | 45 |
| 2b | 4-Methoxyphenyl | Methyl | 30 |
This data is representative and adapted from published studies for illustrative purposes.
The 1,4-oxazepane scaffold serves as a valuable starting point for the design and synthesis of potent and selective ligands for various biological targets. The application of these derivatives as dopamine D4 receptor antagonists highlights their potential in the development of novel therapeutics for psychiatric disorders. The provided protocols offer a foundational framework for researchers to synthesize and evaluate the biological activity of new 1,4-oxazepane-based compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these promising molecules towards clinical development.
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 1,4-Oxazepane Hydrochloride: Application Notes for Researchers
Introduction
The 1,4-oxazepane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have shown significant biological activity, including as dopamine D4 receptor ligands for potential antipsychotic applications and as monoamine oxidase B (MAO-B) inhibitors for the management of neurodegenerative diseases like Parkinson's disease. N-alkylation of the 1,4-oxazepane ring is a critical step in the synthesis of these derivatives, allowing for the introduction of diverse substituents that can modulate their pharmacological properties. This application note provides detailed protocols for the N-alkylation of 1,4-Oxazepane hydrochloride via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Preparation of 1,4-Oxazepane Free Base from Hydrochloride Salt
Prior to N-alkylation, the commercially available this compound must be neutralized to the free base.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) dropwise while stirring until the pH of the solution is basic (pH > 10), as indicated by pH paper or a pH meter.
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the 1,4-oxazepane free base as an oil or low-melting solid.
-
The free base is typically used in the next step without further purification.
N-Alkylation Methods
Two primary methods for the N-alkylation of 1,4-oxazepane are detailed below. The choice of method depends on the desired substituent and the available starting materials.
Direct Alkylation with Alkyl Halides
This method involves the reaction of the 1,4-oxazepane free base with an alkyl halide in the presence of a base.
Experimental Protocol:
-
To a solution of 1,4-oxazepane (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base (e.g., potassium carbonate (K2CO3, 2.0 eq) or triethylamine (TEA, 1.5 eq)).
-
Add the desired alkyl halide (1.1-1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the desired N-alkylated 1,4-oxazepane.
Reductive Amination with Aldehydes or Ketones
Reductive amination is a versatile method for introducing a wide range of alkyl groups. It proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced.
Experimental Protocol:
-
Dissolve 1,4-oxazepane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM), methanol, or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkylated 1,4-oxazepane derivative.
Data Presentation: Comparative Data for N-Alkylation Methods
The following table summarizes representative examples of N-alkylation of 1,4-oxazepane using the methods described above.
| Method | Alkylating/Carbonyl Agent | Reducing Agent | Base | Solvent | Time (h) | Yield (%) |
| Direct Alkylation | 1-Bromo-3-chloropropane | - | K2CO3 | Acetonitrile | 12 | 90[1] |
| Direct Alkylation | Benzyl Bromide | - | NaH | THF | 6 | High[1] |
| Reductive Amination | Cyclohexanecarbaldehyde | NaBH(OAc)3 | - | CH2Cl2 | 16 | 78[1] |
| Reductive Amination | Benzaldehyde | NaBH4 | - | Methanol | - | High |
| Reductive Amination | Acetone | NaBH4 | - | Methanol | 4 | - |
Note: "High" yield indicates a qualitative description from the source. "-" indicates the information was not specified in the source.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the N-alkylation of 1,4-oxazepane.
Caption: Workflow for Direct N-Alkylation of 1,4-Oxazepane.
Caption: Workflow for N-Alkylation via Reductive Amination.
Relevant Signaling Pathways
N-alkylated 1,4-oxazepane derivatives have been identified as ligands for the dopamine D4 receptor and inhibitors of monoamine oxidase B (MAO-B). The diagrams below illustrate the general signaling pathways associated with these targets.
Caption: Dopamine D4 Receptor Signaling Pathway.[2][3][4][5][6][7][8][9]
Caption: Mechanism of Monoamine Oxidase B (MAO-B) Inhibition.[5][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. psychscenehub.com [psychscenehub.com]
- 11. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
1,4-Oxazepane: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane moiety, a seven-membered saturated heterocycle containing nitrogen and oxygen atoms, has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutics, particularly in the area of central nervous system disorders. This document provides detailed application notes and experimental protocols for the synthesis of various 1,4-oxazepane derivatives and highlights their potential in drug discovery, with a focus on their activity as dopamine D4 receptor ligands.
Applications of 1,4-Oxazepane Derivatives
The 1,4-oxazepane core is a key pharmacophore in a variety of biologically active compounds. A significant application lies in the development of selective ligands for the dopamine D4 receptor, which is a target for the treatment of psychiatric disorders such as schizophrenia.[1] By modifying the substituents on the 1,4-oxazepane ring, researchers can fine-tune the affinity and selectivity of these ligands for the D4 receptor over other dopamine receptor subtypes.[1]
Synthetic Strategies and Experimental Protocols
The synthesis of 1,4-oxazepane derivatives can be achieved through several versatile routes, allowing for the introduction of diverse chemical functionalities. Key strategies include the functionalization of pre-existing 1,4-oxazepane cores, such as 1,4-oxazepan-6-one, and the construction of the seven-membered ring from acyclic precursors.
Protocol 1: N-Acylation of 1,4-Oxazepan-6-one
This protocol describes the N-benzoylation of 1,4-oxazepan-6-one, a common intermediate in the synthesis of more complex derivatives.
Experimental Procedure:
-
Dissolve 1,4-oxazepan-6-one (1.0 mmol) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol) to the solution.
-
Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzoyl-1,4-oxazepan-6-one.
Protocol 2: Reduction of N-Benzoyl-1,4-oxazepan-6-one
This protocol details the reduction of the ketone functionality in N-benzoyl-1,4-oxazepan-6-one to the corresponding alcohol.
Experimental Procedure:
-
Dissolve N-benzoyl-1,4-oxazepan-6-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzoyl-1,4-oxazepan-6-ol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes
This protocol outlines a general route for the synthesis of 2,4-disubstituted 1,4-oxazepanes, which have shown promise as dopamine D4 receptor ligands.
Experimental Procedure:
-
React 3-benzylaminopropan-1-ol with a suitable phenoxymethyl-substituted oxirane in a appropriate solvent.
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the ring-opening of the oxirane by the amine.
-
The resulting intermediate undergoes an intramolecular cyclization to form the 1,4-oxazepane ring.
-
The final product, a 2-phenoxymethyl-4-benzyl-1,4-oxazepane derivative, is isolated and purified using standard chromatographic techniques.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of 1,4-oxazepane derivatives.
Table 1: N-Acylation of 1,4-Oxazepan-6-one
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl chloride | Triethylamine | DCM | 4-6 | High |
Table 2: Reduction of N-Substituted 1,4-Oxazepan-6-ones
| Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |
| N-Benzoyl-1,4-oxazepan-6-one | NaBH4 | Methanol | 3 | Good |
Visualizations
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D4 receptor, a G-protein coupled receptor (GPCR) that is a key target for many 1,4-oxazepane derivatives. Activation of the D4 receptor by dopamine or a synthetic agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Screening of 1,4-Oxazepane Derivatives
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of 1,4-oxazepane derivatives for drug discovery.
Caption: Drug Discovery Workflow for 1,4-Oxazepane Derivatives.
References
Synthesis of Benzo-1,4-oxazepine Derivatives via Tandem C-N Coupling/C-H Carbonylation
Application Note & Protocol
This document provides a detailed experimental procedure for the synthesis of benzo-1,4-oxazepine derivatives. The method employs a copper-catalyzed tandem transformation involving C-N coupling and C-H carbonylation. This approach offers an efficient route to this important heterocyclic scaffold, which is a common core in various pharmaceutically active compounds.
Introduction
Benzo-1,4-oxazepine derivatives are significant heterocyclic compounds frequently found in molecules with notable biological activities, including applications as antidepressants and antihistaminic agents.[1] Traditional synthetic routes to these compounds can suffer from low efficiency and sensitivity.[1] The protocol outlined below describes a more recent and efficient approach for the synthesis of benzo-1,4-oxazepin-5-ones through a tandem reaction of phenylamines and vinyl halides under a carbon dioxide atmosphere, catalyzed by a copper(I) iodide complex.[1]
Principle of the Method
The synthesis proceeds via a one-pot tandem reaction. Initially, a copper(I) catalyst, in conjunction with a specific ligand, facilitates the coupling of a phenylamine with a vinyl halide. This is followed by an intramolecular C-H carbonylation under a carbon dioxide atmosphere to form the seven-membered oxazepine ring. The use of a copper catalyst and a suitable ligand is crucial for the efficiency of this transformation.[1]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Substituted phenylamine (e.g., aniline)
-
Substituted vinyl halide (e.g., (1-chlorovinyl)benzene)
-
Copper(I) iodide (CuI)
-
2-(2-dimethylamino-vinyl)-1H-inden-1-ol (Ligand L1)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Carbon dioxide (CO₂)
-
-
Equipment:
-
Reaction tube or flask
-
Magnetic stirrer with heating plate
-
Schlenk line or balloon for CO₂ atmosphere
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
-
General Procedure
-
To a reaction tube, add the substituted phenylamine (0.5 mmol, 1.0 equiv.), copper(I) iodide (CuI, 10 mol%), the ligand L1 (10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add dimethyl sulfoxide (DMSO, 4 mL) to the reaction tube.
-
Flush the tube with carbon dioxide (CO₂) and maintain a CO₂ atmosphere using a balloon.
-
Add the substituted vinyl halide (0.6 mmol, 1.2 equiv.) to the mixture.
-
Stir the reaction mixture at 100 °C for 10 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the desired benzo-1,4-oxazepine derivative.[1]
Data Presentation
The following table summarizes the yields of various substituted benzo-1,4-oxazepin-5-one derivatives synthesized using this protocol.
| Entry | Phenylamine Derivative | Vinyl Halide Derivative | Product | Yield (%) |
| 1 | Aniline | (1-chlorovinyl)benzene | 2-Phenyl-2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-one | 85 |
| 2 | 4-Chloroaniline | (1-chlorovinyl)benzene | 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-one | 82 |
| 3 | Aniline | 1-chloro-1-phenylprop-1-ene | 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-one | 80 |
| 4 | 4-Methylaniline | (1-chlorovinyl)benzene | 7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-one | 88 |
Data adapted from a study on the facile synthesis of benzo-1,4-oxazepine derivatives.[1]
Characterization Data for Selected Products
-
2-Methyl-2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-one (3d):
-
Appearance: Yellowish oil.[1]
-
¹H-NMR (400 MHz, CDCl₃): δ 7.62 (m, 1H), 7.42 (br, 1H), 7.05–7.21 (m, 3H), 4.58 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.35 (d, J = 7.1 Hz, 3H).[1]
-
¹³C-NMR (100 MHz, CDCl₃): δ 168.2, 147.3, 132.8, 130.4, 118.7, 116.6, 109.7, 77.1, 53.1, 18.2.[1]
-
EIMS (m/z): 177.08 [M⁺].[1]
-
-
7-Chloro-2-methyl-2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-one (3h):
-
Appearance: Yellowish oil.[1]
-
¹H-NMR (400 MHz, CDCl₃): δ 7.64 (m, 1H), 7.45 (br, 1H), 7.06–7.23 (m, 2H), 4.6 (dd, J = 12.2, 8.1 Hz, 1H), 3.98 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.36 (d, J = 7.2 Hz, 3H).[1]
-
¹³C-NMR (100 MHz, CDCl₃): δ 168.5, 147.3, 133.1, 130.2, 123.1, 116.8, 109.3, 77.5, 53.4, 18.3.[1]
-
EIMS (m/z): 211 [M⁺].[1]
-
Visualizations
Experimental Workflow
References
- 1. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,4-Oxazepane in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation allows for the presentation of substituents in distinct spatial arrangements, making it an attractive core for the design of novel bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1,4-oxazepane derivatives targeting various biological pathways implicated in cancer, neurological disorders, and other diseases.
Bioactive Molecules Incorporating the 1,4-Oxazepane Scaffold
The versatility of the 1,4-oxazepane ring system has been exploited to develop a range of therapeutic agents. Notable examples include potent anticancer agents, anticonvulsants, and selective ligands for dopamine receptors.
Anticancer Agents
Derivatives of 1,4-oxazepane have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. A notable example involves tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][2]oxazepines, which have demonstrated potent anti-colorectal cancer activity.[3] One such derivative, decorated with a methyl group on the benzene ring of the 1,2,4-triazoline moiety, displayed a superior antiproliferative activity against SW620 human colon cancer cells with an IC50 value of 0.86 μM.[3] Further studies revealed its inhibitory effects on HCT116 and CT26 cells with IC50 values of 0.96 μM and 1.71 μM, respectively.[3] The mechanism of action for these compounds has been linked to the inhibition of the PI3K-AKT signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[3]
Anticonvulsants
The 1,4-oxazepane scaffold has also been utilized in the development of novel anticonvulsant agents. A series of 6-amino-1,4-oxazepane-3,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties.[2] These compounds were designed based on the structural characteristics of known anticonvulsants containing a cyclic imide moiety.[2] Several derivatives, including the N-H, N-methyl, and N-n-butyl substituted compounds, exhibited moderate anticonvulsant activities in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[2]
Dopamine D4 Receptor Ligands
Selective ligands for the dopamine D4 receptor are of significant interest for the treatment of neurological and psychiatric disorders, including schizophrenia.[4] The 1,4-oxazepane ring has been incorporated into a new series of 2,4-disubstituted derivatives that show selectivity for the dopamine D4 receptor.[4] The affinity of these compounds is influenced by the substitution pattern on the aromatic rings and the nature of the aliphatic amine within the oxazepane ring.[4]
Quantitative Data Summary
The following tables summarize the biological activity of representative 1,4-oxazepane derivatives.
Table 1: Anticancer Activity of Dibenzo[b,f][1][2]oxazepine Derivatives [3]
| Compound ID | Cell Line | IC50 (μM) |
| Methyl-substituted tetracyclic derivative | SW620 (colorectal) | 0.86 |
| Methyl-substituted tetracyclic derivative | HCT116 (colorectal) | 0.96 |
| Methyl-substituted tetracyclic derivative | CT26 (colorectal) | 1.71 |
Table 2: Anticonvulsant Activity of 6-Amino-1,4-oxazepane-3,5-dione Derivatives [2]
| Derivative | MES Test Activity | PTZ Test Activity |
| N-H (1a) | Moderate | Moderate |
| N-methyl (1b) | Moderate | Moderate |
| N-n-propyl (1c) | - | Inactive |
| N-n-butyl (1e) | Moderate | Moderate |
Experimental Protocols
General Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives
This protocol describes a general method for the synthesis of the dibenzo[b,f][1][2]oxazepine core structure, which can be further modified to produce various bioactive derivatives.
Step 1: Condensation of o-aminophenol and o-chlorobenzaldehyde
-
To a solution of o-aminophenol (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add o-chlorobenzaldehyde (1.0 eq).
-
Heat the reaction mixture at 120°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Salt Formation and Cyclization
-
Add a suitable base (e.g., potassium carbonate) to the reaction mixture from Step 1 to facilitate salt formation.
-
Continue heating at 120°C to promote intramolecular cyclization.
-
After the reaction is complete (as indicated by TLC), cool the mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude dibenz(b,f)1,4-oxazepine.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 6-Amino-1,4-oxazepane-3,5-dione Derivatives[2]
The synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives is typically achieved starting from (S)-N-Cbz-serine through a multi-step process involving cyclization and subsequent modifications.
-
Starting Material: (S)-N-Cbz-serine.
-
Key Steps: The synthesis involves standard peptide coupling and cyclization reactions. The specific details for the multi-step synthesis can be found in the cited literature.[2]
-
Purification: The final compounds are purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[5] Certain dibenzo[b,f][1][2]oxazepine derivatives have been shown to exert their antitumor activity by blocking this pathway.[3]
Caption: The PI3K/Akt signaling pathway and points of inhibition by 1,4-oxazepane derivatives.
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are G-protein coupled receptors (GPCRs) that play a modulatory role in neurotransmission.[6] Upon activation by dopamine, the D4 receptor, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.[7] 1,4-Oxazepane derivatives have been developed as selective ligands for this receptor.[4]
Caption: Simplified signaling pathway of the Dopamine D4 receptor.
Experimental Workflow for In Vitro Anticancer Drug Screening
This workflow outlines the key steps for evaluating the anticancer potential of newly synthesized 1,4-oxazepane derivatives.
Caption: A typical workflow for the in vitro screening of anticancer 1,4-oxazepane derivatives.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 1,4-Oxazepane Hydrochloride
Introduction
1,4-Oxazepane hydrochloride is a saturated seven-membered heterocyclic compound containing an oxygen and a nitrogen atom. As a chemical scaffold, it is of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar compounds and serve as a robust starting point for method development and validation.[1][2]
High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound, adapted from a method for a related compound, 1,4-Oxazepan-6-one.[1] It is suitable for purity assessment and quantification in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; Hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter both phases through a 0.45 µm membrane filter and degas before use.[1]
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3. Data Analysis:
The quantification of this compound is achieved by comparing the peak area of the analyte in the sample solution to that of the standard solution.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This LC-MS/MS method is adapted from a protocol for the quantification of a related sulfonamide derivative in human plasma and is intended for the sensitive and selective quantification of this compound in biological matrices.[2] This method is particularly useful for pharmacokinetic and toxicological studies.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation: Solid Phase Extraction (SPE):
A solid-phase extraction method is employed to extract this compound and the internal standard from the biological matrix.[2]
| Step | Procedure |
| Pre-treatment | To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex. |
| SPE Conditioning | Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. |
| Sample Loading | Load the pre-treated plasma sample onto the conditioned SPE cartridge. |
| Washing | Wash the cartridge with 1 mL of 5% methanol in water. |
| Elution | Elute the analytes with 1 mL of acetonitrile. |
| Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. |
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
4. Data Analysis:
Quantification is performed using a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Workflow Diagram
Caption: Workflow for the quantification of this compound in a biological matrix by LC-MS/MS.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described analytical methods. Please note that the values for this compound will need to be determined during method validation. The data presented for the related compounds are for illustrative purposes.
| Parameter | HPLC-UV (for 1,4-Oxazepan-6-one)[1] | LC-MS/MS (for 1,4-Oxazepane-6-sulfonamide)[2] |
| Linearity Range | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Precision (%RSD) | < 2% (typical) | < 15% (typical) |
| Accuracy (% Recovery) | 98-102% (typical) | 85-115% (typical) |
Note: The performance characteristics of these methods must be validated for the specific application and laboratory conditions to ensure accurate and reliable results. Validation should be performed in accordance with relevant regulatory guidelines.
References
Application Notes and Protocols for 1,4-Oxazepane Derivatives as Ligands for Specific Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,4-oxazepane derivatives as potent and selective ligands for two key protein targets: the Dopamine D4 Receptor and the Traf2- and Nck-interacting kinase (TNIK). This document includes quantitative binding affinity and potency data, detailed experimental protocols for ligand evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Section 1: 1,4-Oxazepane and Analogous Derivatives as Dopamine D4 Receptor Ligands
The Dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system. Its modulation is a key strategy in the development of treatments for neurological and psychiatric disorders, such as schizophrenia. Certain 1,4-oxazepane and structurally related piperidine derivatives have been identified as potent and selective antagonists of the D4 receptor.
Data Presentation: Binding Affinities of Piperidine Derivatives at Dopamine Receptors
The following table summarizes the binding affinities (expressed as pKi values) of a series of piperidine derivatives, which are structurally analogous to 1,4-oxazepane derivatives, for the human Dopamine D2, D3, and D4 receptors. A higher pKi value indicates a stronger binding affinity.
| Compound | D2 Receptor pKi | D3 Receptor pKi | D4 Receptor pKi | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| 7 | 7.08 | 7.21 | 8.87 | 617 | 457 |
| 8 | 6.13 | 6.55 | 8.73 | 724 | 151 |
| 12 | 6.51 | 6.77 | 9.18 | 4677 | 2570 |
| 16 | 5.44 | 6.01 | 8.79 | 2239 | 603 |
| 19 | 6.24 | 6.61 | 8.82 | 380 | 162 |
Data sourced from a study on piperidine antagonists for the Dopamine D4 receptor. While not strictly 1,4-oxazepanes, these analogs provide a strong case for the potential of related heterocyclic scaffolds.
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for the human Dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human recombinant Dopamine D4 receptor.
-
Radioligand: [³H]N-methylspiperone.
-
Test Compounds: 1,4-Oxazepane derivatives or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of Haloperidol solution (for non-specific binding).
-
50 µL of test compound dilution.
-
-
Add 50 µL of [³H]N-methylspiperone to all wells at a final concentration close to its Kd.
-
Add 150 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization: Dopamine D4 Receptor Signaling and Assay Workflow
Caption: Dopamine D4 signaling and radioligand assay workflow.
Section 2: 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as TNIK Inhibitors
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers, particularly colorectal cancer (CRC).[1] A series of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives have been identified as potent and selective inhibitors of TNIK, demonstrating significant anti-cancer activity.[4]
Data Presentation: In Vitro Potency of TNIK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of selected 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives against TNIK. A lower IC50 value indicates higher potency.
| Compound | TNIK IC50 (µM) |
| 21a | >10 |
| 21d | 0.104 ± 0.015 |
| 21h | 0.058 ± 0.009 |
| 21j | 0.031 ± 0.005 |
| 21k | 0.026 ± 0.008 |
Data sourced from a study on 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as TNIK inhibitors.[4]
Experimental Protocols
This protocol describes a method to determine the in vitro potency of test compounds against TNIK using a luminescence-based kinase assay.
Materials:
-
Recombinant TNIK enzyme.
-
Kinase substrate (e.g., a generic kinase substrate like Myelin Basic Protein, MBP).
-
ATP.
-
Test Compounds: 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives.
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).
-
384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by dilution in kinase assay buffer.
-
Assay Setup: In a 384-well plate, add:
-
1 µL of test compound dilution.
-
2 µL of TNIK enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
This protocol is used to confirm that the TNIK inhibitor binds to its target within intact cells.
Materials:
-
CRC cell line (e.g., HCT116).
-
Test Compound: A potent TNIK inhibitor (e.g., compound 21k).
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
Thermal cycler or heating blocks.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for TNIK.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence detection system.
Procedure:
-
Cell Treatment: Treat cultured CRC cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw or sonication.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blotting:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-TNIK antibody to detect the amount of soluble TNIK at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for TNIK at each temperature for both the vehicle- and compound-treated samples.
-
Plot the relative amount of soluble TNIK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualization: TNIK in Wnt Signaling and Experimental Workflow
Caption: TNIK's role in Wnt signaling and inhibitor evaluation workflow.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. air.unimi.it [air.unimi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Oxazepane Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the column chromatography purification of 1,4-oxazepane derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for the purification of 1,4-oxazepane derivatives?
A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of 1,4-oxazepane derivatives. For compounds that are sensitive to the acidic nature of silica gel, alternative stationary phases such as alumina (basic or neutral) or bonded phases like amino-silica can be considered.[1][2] In cases of enantiomeric separation, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are widely used.[3]
Q2: What mobile phase systems are typically recommended for the column chromatography of 1,4-oxazepane derivatives?
A2: The choice of mobile phase depends on the polarity of the specific 1,4-oxazepane derivative. Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[4] For N-Boc protected 1,4-oxazepane derivatives, a mobile phase of cyclohexane/ethyl acetate (1/1) has been reported to be effective.[1] Due to the basic nature of the amine functionality in the 1,4-oxazepane ring, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v) to the mobile phase is often crucial to prevent peak tailing and improve separation.[2][4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process.[1][5] It can be used to identify the fractions containing the desired product and to assess its purity. Visualization of the spots on the TLC plate can be achieved using methods such as UV light (if the compound is UV active), iodine vapor, or staining agents like potassium permanganate or p-anisaldehyde.[5]
Q4: My 1,4-oxazepane derivative is very polar and remains at the baseline on the TLC plate. What should I do?
A4: For very polar compounds that do not move from the baseline in standard solvent systems like ethyl acetate/hexane, a more polar mobile phase is required. You can try solvent systems containing methanol. For instance, a gradient of methanol in dichloromethane (e.g., 2-10%) is often effective.[1] Adding a small amount of ammonium hydroxide to the methanol can also help to move very polar basic compounds.[2] If normal-phase chromatography is still challenging, consider using reversed-phase chromatography with a C18 column and a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Secondary interactions between the basic 1,4-oxazepane and acidic silanol groups on the silica surface.[6][7] | Add a basic modifier such as triethylamine (TEA) or ammonium hydroxide (0.1-1% v/v) to your mobile phase to neutralize the acidic sites on the silica gel.[8][2] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Column overload.[1] | Reduce the amount of sample loaded onto the column. A general guideline is a sample-to-silica ratio of 1:20 to 1:100 by mass, depending on the separation difficulty.[9] | |
| Low Yield | Incomplete elution from the column.[5] | Increase the polarity of the mobile phase at the end of the elution to ensure all of the product is recovered. |
| Product degradation on the silica gel.[2] | Deactivate the silica gel by flushing the column with a solvent system containing triethylamine before loading the sample.[10] Alternatively, use a more inert stationary phase like alumina.[2] | |
| Product loss during workup or extraction.[5] | Ensure the pH of the aqueous layer is optimized during extraction. For basic amines, extraction from a basic aqueous solution into an organic solvent is most effective. | |
| Co-elution of Impurities | Poor separation between the product and impurities. | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.[1] |
| Column overload. | Reduce the sample loading. | |
| Inappropriate stationary phase. | Consider using a different stationary phase with different selectivity, such as alumina or a bonded-phase silica.[1] | |
| Compound Stuck at the Top of the Column | The compound is too polar for the chosen mobile phase. | Significantly increase the polarity of the mobile phase. For very polar amines, a mobile phase of dichloromethane with 10-20% methanol and 1% ammonium hydroxide may be necessary. |
| The compound has precipitated on the column. | Try to dissolve the precipitate by changing to a stronger solvent. If this is not possible, the column may need to be repacked. |
Data Presentation
Table 1: Representative Retention Factors (Rf) of 1,4-Oxazepane Analogs
| Compound Type | Mobile Phase (v/v) | Rf Value |
| N-Boc-1,4-oxazepan-5-one | 1:1 Ethyl Acetate/Hexane | ~0.4 |
| Aromatic substituted oxazepine | 1:1 Ethyl Acetate/n-hexane | 0.28 - 0.46 |
| Polar N-heterocycle | 10% Methanol/Dichloromethane | ~0.3 |
| Non-polar N-heterocycle | 20% Ethyl Acetate/Hexane | ~0.5 |
Note: Rf values are highly dependent on the specific derivative and experimental conditions. This table provides general guidance.
Table 2: Typical Loading Capacities and Purification Yields
| Parameter | Guideline |
| Silica Gel Loading Capacity | |
| Easy Separation (ΔRf > 0.2) | 1:20 - 1:50 (sample:silica mass ratio)[9] |
| Difficult Separation (ΔRf < 0.1) | 1:50 - 1:100 (sample:silica mass ratio)[8] |
| Expected Purification Yield | |
| Standard Purification | 70-95% |
| Purification of Polar Amines | Can be lower (50-80%) due to interactions with silica. Yield can be improved with the use of basic additives. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of an N-Protected 1,4-Oxazepane Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude 1,4-oxazepane derivative in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate in hexane) to find a system that gives the desired product an Rf value of approximately 0.2-0.4.[8]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[8]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 1,4-oxazepane derivative.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of 1,4-oxazepane derivatives.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
Optimizing 1,4-Oxazepane Ring Closure: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,4-oxazepanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial ring-closure step in the formation of the 1,4-oxazepane scaffold. The information is structured in a question-and-answer format to offer direct and actionable solutions to specific experimental issues.
Troubleshooting Guides & FAQs
This section is designed to help you navigate the common hurdles in 1,4-oxazepane synthesis, from low yields to purification difficulties.
Issue 1: Low Yields in Ring Closure Reactions
Question: My intramolecular cyclization to form the 1,4-oxazepane ring is resulting in a low yield of the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields in 1,4-oxazepane ring formation are a common challenge, often stemming from competing intermolecular reactions that lead to polymerization rather than the desired intramolecular cyclization. To favor the formation of the seven-membered ring, it is crucial to maintain high dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of the reaction solvent.
Other factors that can significantly impact the yield include the choice of synthetic route and the reactivity of the starting materials. For instance, in an intramolecular Williamson ether synthesis, the choice of base is critical. Steric hindrance in the starting material can also impede cyclization. Ensuring the purity of starting materials and maintaining anhydrous conditions, especially in reactions sensitive to water, is paramount.[1]
Question: I am performing a Ring-Closing Metathesis (RCM) to form the 1,4-oxazepane ring, but the reaction is inefficient. What parameters should I optimize?
Answer: For a successful RCM reaction to form a seven-membered ring, several parameters need to be carefully controlled:
-
Catalyst Choice: The selection of the Grubbs or Hoveyda-Grubbs catalyst is crucial and depends on the specific substrate. Second-generation catalysts are generally more robust and efficient.
-
Solvent: Anhydrous and degassed solvents, typically dichloromethane (DCM) or toluene, are essential to prevent catalyst deactivation.
-
Concentration: RCM is an intramolecular reaction, so it is favored at high dilution (typically 0.001-0.01 M) to minimize intermolecular side reactions like polymerization.[1]
-
Temperature: The reaction temperature can influence the rate and efficiency of the cyclization. Many RCM reactions are run at room temperature or with gentle heating (40-50 °C).[1]
-
Ethene Removal: For reactions that generate ethene as a byproduct, its efficient removal by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the product.
Issue 2: Side Reactions and Impurity Formation
Question: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired 1,4-oxazepane. What are the common side reactions?
Answer: The formation of multiple products can be attributed to several side reactions. As mentioned, intermolecular reactions leading to dimers or oligomers are a primary concern. Additionally, depending on the functional groups present in your precursor, other side reactions can occur. For example, in a sulfonylation reaction of a 1,4-oxazepane amine, di-sulfonylation of a primary amine can be a problem. To avoid this, it is important to control the stoichiometry of the sulfonylating agent and add it slowly to the reaction mixture. If other nucleophilic groups are present, such as hydroxyl groups, they may need to be protected to prevent unwanted reactions.
Issue 3: Purification Challenges
Question: I am finding it difficult to purify my 1,4-oxazepane derivative. What purification strategies are recommended?
Answer: The purification of 1,4-oxazepane derivatives can be challenging due to their often polar nature and potential for water solubility. Standard silica gel chromatography is a common method, but the choice of the eluent system is critical. A gradient elution, starting from a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethanol in dichloromethane or ethyl acetate, is often effective. To prevent tailing of amines on the silica gel, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. If the compound is a salt, recrystallization from a suitable solvent system can be an effective purification method.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different 1,4-oxazepane ring closure methods to facilitate comparison and selection of optimal reaction conditions.
Table 1: Intramolecular Williamson Ether Synthesis - Effect of Base
| Entry | Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Tosyl-2-(2-hydroxyethoxy)aniline | NaH | DMF | RT | 12 | 75 |
| 2 | N-Tosyl-2-(2-hydroxyethoxy)aniline | K₂CO₃ | Acetonitrile | 80 | 24 | 60 |
| 3 | N-Tosyl-2-(2-hydroxyethoxy)aniline | Cs₂CO₃ | DMF | 60 | 8 | 85 |
Table 2: Ring-Closing Metathesis - Catalyst Comparison
| Entry | Diene Precursor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-N-(but-3-en-1-yl)aniline | Grubbs I (5) | DCM | 40 | 12 | 70 |
| 2 | N-allyl-N-(but-3-en-1-yl)aniline | Grubbs II (2) | DCM | RT | 4 | 92 |
| 3 | N-allyl-N-(but-3-en-1-yl)aniline | Hoveyda-Grubbs II (2) | Toluene | 60 | 2 | 95 |
Experimental Protocols
Detailed methodologies for key 1,4-oxazepane ring closure reactions are provided below.
Protocol 1: Intramolecular Williamson Ether Synthesis
This protocol describes the synthesis of N-tosyl-1,4-oxazepane from N-tosyl-2-(2-hydroxyethoxy)aniline.
Materials:
-
N-Tosyl-2-(2-hydroxyethoxy)aniline (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-tosyl-2-(2-hydroxyethoxy)aniline in anhydrous DMF (0.1 M) under an argon atmosphere at 0 °C, add NaH portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-tosyl-1,4-oxazepane.
Protocol 2: Reductive Amination
This protocol outlines the one-pot synthesis of a 1,4-oxazepane via reductive amination of an amino alcohol with an aldehyde.
Materials:
-
2-(2-Aminoethoxy)ethanol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(2-aminoethoxy)ethanol in DCM (0.2 M), add benzaldehyde.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: DCM/methanol gradient with 1% triethylamine) to yield the 1,4-oxazepane derivative.
Protocol 3: Ring-Closing Metathesis (RCM)
This protocol details the synthesis of a 1,4-oxazepine derivative using a second-generation Grubbs catalyst.
Materials:
-
N-allyl-N-(but-3-en-1-yloxy)aniline (1.0 eq)
-
Grubbs Catalyst®, 2nd Generation (2 mol%)
-
Anhydrous and degassed Dichloromethane (DCM)
Procedure:
-
Dissolve the N-allyl-N-(but-3-en-1-yloxy)aniline in anhydrous and degassed DCM to a concentration of 0.005 M in a flask equipped with a reflux condenser under an argon atmosphere.
-
Add the Grubbs Catalyst®, 2nd Generation to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 1,4-oxazepine derivative.
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the synthesis and application of 1,4-oxazepanes.
Caption: A logical workflow for the synthesis and troubleshooting of 1,4-oxazepane ring closure.
References
Technical Support Center: Synthesis of 1,4-Oxazepane Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,4-oxazepane hydrochloride. Our goal is to help you overcome common challenges and improve the yield and purity of your product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, broken down by synthetic stage.
Stage 1: Formation of the 1,4-Oxazepane Ring via Intramolecular Cyclization
A common route to the 1,4-oxazepane ring involves the intramolecular cyclization of a suitable precursor, such as N-(2-hydroxyethyl)-N-(2-chloroethyl)amine, which can be synthesized from diethanolamine.
Issue 1: Low Yield of 1,4-Oxazepane
-
Potential Cause A: Competing Intermolecular Reactions. At higher concentrations, the linear precursor can react with other precursor molecules, leading to the formation of dimers or polymers instead of the desired seven-membered ring.
-
Solution: Employ high-dilution conditions. This can be achieved by the slow, dropwise addition of the precursor to a large volume of solvent.
-
-
Potential Cause B: Unfavorable Reaction Conditions. The choice of base and solvent can significantly impact the rate of the intramolecular cyclization.
-
Solution: Screen a variety of bases, starting with milder options like potassium carbonate (K₂CO₃) and progressing to stronger bases such as sodium hydride (NaH) if necessary. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective. Ensure all solvents are anhydrous, as water can lead to side reactions.
-
-
Potential Cause C: Premature Cyclization and Side Reactions. The intermediate bis(2-chloroethyl)amine is susceptible to intramolecular cyclization to form a reactive aziridinium ion, which can lead to byproducts like piperazine derivatives.[1]
Issue 2: Presence of Significant Impurities
-
Potential Cause A: Hydrolysis of Chloroethyl Groups. The chloroethyl groups are susceptible to hydrolysis, especially in the presence of water.
-
Solution: Use anhydrous solvents and reagents. If an aqueous workup is unavoidable, perform it quickly and at a low temperature.
-
-
Potential Cause B: Formation of Piperazine Derivatives. As mentioned, the intermediate can cyclize to form an aziridinium ion, which can then react with another molecule to form a piperazine derivative.
-
Solution: Maintain strict pH control (acidic) to prevent the initial intramolecular cyclization of the precursor.
-
Stage 2: Purification of 1,4-Oxazepane
The polarity and potential water solubility of 1,4-oxazepane can make its purification challenging.
Issue: Difficulty in Isolating Pure 1,4-Oxazepane
-
Potential Cause A: High Polarity of the Compound. The amine and ether functionalities make the compound polar, leading to poor separation on standard silica gel chromatography.
-
Solution 1: Modified Silica Gel Chromatography. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help prevent tailing on the silica gel.
-
Solution 2: Distillation. If the compound is sufficiently volatile, distillation under reduced pressure can be an effective purification method.
-
Solution 3: Recrystallization. If the free base can be solidified, or after conversion to the hydrochloride salt, recrystallization from a suitable solvent system can be employed.
-
Stage 3: Formation of this compound
The final step involves the formation and isolation of the hydrochloride salt.
Issue: Failure of Hydrochloride Salt to Precipitate or Oiling Out
-
Potential Cause A: High Solubility of the Hydrochloride Salt. The hydrochloride salt may be too soluble in the chosen solvent system to precipitate effectively.
-
Solution 1: Use of Anhydrous HCl. Instead of aqueous HCl, use a solution of anhydrous HCl in an organic solvent like dioxane or ethyl acetate to induce precipitation.
-
Solution 2: Solvent Selection. Dissolve the free base in a solvent in which the hydrochloride salt is expected to be insoluble (e.g., diethyl ether, toluene, or petroleum ether) before adding the HCl solution.
-
-
Potential Cause B: Hygroscopic Nature of the Salt. The hydrochloride salt may be hygroscopic, absorbing moisture from the air and forming an oil or "goo".
-
Solution 1: Use of Alternative Acids. If the hydrochloride salt proves consistently difficult to handle, consider forming a salt with a different acid, such as methanesulfonic acid.
-
Solution 2: Anhydrous Conditions. Ensure all glassware and solvents are scrupulously dry and perform the salt formation under an inert atmosphere.
-
-
Potential Cause C: Rapid Crystallization Leading to Poor Crystal Quality. If the salt crashes out of solution too quickly, impurities can be trapped.
-
Solution: To slow down crystallization, you can add a small amount of a co-solvent in which the salt has slightly higher solubility. Cooling the solution slowly can also promote the formation of larger, purer crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1,4-oxazepane ring system?
A1: The most common methods include intramolecular cyclization of a linear precursor containing both nitrogen and oxygen heteroatoms. This can be achieved through reactions like Williamson ether synthesis or reductive amination. Other advanced methods involve tandem reactions and synthesis from N-propargylamines.
Q2: I am observing a peak in my LC-MS analysis with a higher molecular weight than my expected product. What could it be?
A2: A higher molecular weight impurity could be a dimer or polymer of your starting material, which can form during the cyclization step if high-dilution conditions are not maintained. If you are performing a subsequent reaction like sulfonylation, it could also be a bis-sulfonated byproduct.
Q3: How can I minimize the formation of diastereomeric impurities if I am working with a substituted 1,4-oxazepane?
A3: The formation of diastereomers is a common challenge when creating new stereocenters. To control this, consider using chiral starting materials, employing stereoselective reagents or catalysts, and optimizing reaction conditions such as temperature and solvent. Purification of diastereomers can be challenging but may be achieved through techniques like chiral chromatography.
Q4: Is the 1,4-oxazepane ring stable?
A4: The 1,4-oxazepane ring, composed of ether and secondary amine functionalities, is generally stable. However, under strong acidic conditions, the ether linkage can be susceptible to cleavage.
Data Presentation
Table 1: Comparative Data for N-Alkylation and N-Acylation of 1,4-Oxazepanes
| Method | Reagent | Reducing Agent | Base | Solvent | Time (h) | Yield (%) |
| N-Alkylation | ||||||
| Direct Alkylation | 1-Bromo-3-chloropropane | - | K₂CO₃ | Acetonitrile | 12 | 90 |
| Direct Alkylation | Benzyl Bromide | - | NaH | THF | 6 | High |
| Reductive Amination | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | - | CH₂Cl₂ | 16 | 78 |
| Reductive Amination | Acetone | NaBH₄ | - | Methanol | 4 | - |
| N-Acylation | ||||||
| Acid Chloride | Acetyl Chloride | - | Triethylamine | Dichloromethane | 2 | - |
| Acid Anhydride | Acetic Anhydride | - | - | - | 0.5 | - |
Note: Yields are dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Oxazepane via Intramolecular Cyclization of N-(2-hydroxyethyl)-N-(2-chloroethyl)amine
This protocol is a representative procedure and may require optimization.
-
Preparation of N-(2-hydroxyethyl)-N-(2-chloroethyl)amine hydrochloride:
-
This intermediate can be synthesized from diethanolamine by reaction with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride, followed by controlled hydrolysis of one of the chloroethyl groups. Strict control of reaction conditions is crucial to avoid the formation of byproducts. It is recommended to consult specific literature procedures for this step.
-
-
Intramolecular Cyclization:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, add a large volume of an anhydrous aprotic solvent (e.g., DMF).
-
Add a suitable base (e.g., sodium hydride, 1.1 eq) to the solvent and stir.
-
Dissolve the N-(2-hydroxyethyl)-N-(2-chloroethyl)amine hydrochloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the amine solution dropwise to the stirred suspension of the base over several hours to maintain high dilution.
-
After the addition is complete, the reaction may be gently heated to ensure completion. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1,4-oxazepane by distillation under reduced pressure or column chromatography.
-
Protocol 2: Formation of this compound
-
Dissolve the purified 1,4-oxazepane (1.0 eq) in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of anhydrous HCl in dioxane or ethyl acetate (1.0-1.1 eq) with stirring.
-
If precipitation occurs, continue stirring for a period to ensure complete salt formation.
-
If no precipitate forms, you may need to add an anti-solvent (a solvent in which the salt is insoluble, e.g., hexane) or cool the solution to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the this compound under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in 1,4-Oxazepane ring formation.
Caption: Troubleshooting hydrochloride salt formation.
References
Technical Support Center: Troubleshooting Low Yields in 1,4-Oxazepane Ring Formation
Welcome to the technical support center for the synthesis of 1,4-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formation of the 1,4-oxazepane ring, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in 1,4-oxazepane ring formation?
Low yields in 1,4-oxazepane synthesis can often be attributed to several key factors:
-
Competing Intermolecular Reactions: One of the most frequent challenges is the occurrence of intermolecular reactions that lead to the formation of polymers instead of the desired seven-membered ring. To mitigate this, it is crucial to maintain high-dilution conditions during the reaction.[1] This is typically achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Steric Hindrance: The presence of bulky substituents on the precursor molecule can sterically hinder the intramolecular cyclization, thus reducing the reaction rate and overall yield.
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly impact the efficiency of the ring closure. Optimization of these parameters is often necessary to achieve satisfactory yields.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a decrease in the yield of the desired 1,4-oxazepane.
-
Ring Strain: Seven-membered rings, such as 1,4-oxazepanes, possess a degree of ring strain that can make their formation thermodynamically less favorable compared to five- or six-membered rings.
Q2: Which synthetic routes are commonly employed for the formation of the 1,4-oxazepane ring?
Several synthetic strategies have been successfully used to construct the 1,4-oxazepane core. The choice of method often depends on the desired substitution pattern and the available starting materials. Common approaches include:
-
Intramolecular Cyclization: This is a widely used method that involves the cyclization of a linear precursor containing both the nitrogen and oxygen atoms.[1] This can be achieved through various reactions, such as Williamson ether synthesis or reductive amination.
-
Ring-Closing Metathesis (RCM): RCM is a powerful technique for the formation of cyclic compounds, including 1,4-oxazepanes.[1] This method typically utilizes a ruthenium-based catalyst to cyclize a diene precursor.
-
Synthesis from N-propargylamines: N-propargylamines are versatile building blocks that can be used to construct a variety of nitrogen-containing heterocycles, including 1,4-oxazepanes.[2]
-
Cycloaddition of Schiff Bases with Anhydrides: The reaction of Schiff bases with anhydrides, such as maleic or phthalic anhydride, can lead to the formation of oxazepine derivatives.[3][4][5]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
If you are observing very low yields or no formation of the desired 1,4-oxazepane, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Product Formation
References
- 1. benchchem.com [benchchem.com]
- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives [jmchemsci.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
Technical Support Center: 1,4-Oxazepane Hydrochloride Recrystallization
This technical support guide provides a comprehensive protocol and troubleshooting advice for the recrystallization of 1,4-Oxazepane hydrochloride, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1] For amine hydrochlorides like this compound, which are salts, polar solvents are generally required to facilitate dissolution.[1] Good starting points for a single-solvent recrystallization are polar protic solvents such as ethanol or isopropanol.[1] A two-solvent system can also be effective, using a polar solvent in which the compound is highly soluble (like methanol or ethanol) and a miscible anti-solvent in which it is poorly soluble (such as diethyl ether or toluene).[1]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with impure compounds or when using mixed solvent systems. To address this, you can try warming the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Leaving the flask on a cooling hot plate can promote slower cooling.[2]
Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?
A3: This is likely due to either using too much solvent or supersaturation.[2][3] If too much solvent was added, the solution is not saturated enough for crystals to form. The volume of the solvent can be reduced by evaporation (e.g., using a rotary evaporator) before attempting to cool and crystallize again.[2] If the solution is supersaturated, crystallization may need to be induced. This can be done by adding a "seed crystal" of the pure compound or by gently scratching the inside of the flask with a glass rod to create nucleation sites.[2]
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.[3][4]
Experimental Protocol: Recrystallization of this compound
This section details two primary methods for the recrystallization of this compound: a single-solvent and a two-solvent approach.
Method 1: Single-Solvent Recrystallization
This method is preferred when a single solvent is found that effectively dissolves the compound at a high temperature and allows for crystallization upon cooling.[1]
Procedure:
-
Solvent Selection: Choose a suitable polar solvent. Ethanol, isopropanol, or a mixture of ethanol and water are good starting points.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[1][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[4][5]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.[1]
Method 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[1]
Procedure:
-
Solvent System Selection: Choose a solvent in which this compound is very soluble (e.g., ethanol or methanol) and a miscible anti-solvent in which it is poorly soluble (e.g., diethyl ether or toluene).[1]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[1]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. If cloudiness persists, add a few drops of the "good" solvent to redissolve the precipitate.[6]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.[5]
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.[1][3][4]
Data Presentation: Qualitative Solubility of Amine Hydrochlorides
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High to Moderate (Good for single-solvent recrystallization) |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Low to Moderate (Potential anti-solvents or part of a mixed system) |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low/Insoluble (Good as anti-solvents) |
Troubleshooting Guide
Issue 1: Low or No Crystal Yield
-
Possible Cause: Too much solvent was used during the dissolution step.[2]
-
Solution: Reduce the solvent volume by evaporation and attempt to recrystallize again.[2]
-
-
Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Select a different solvent or use a two-solvent system with an appropriate anti-solvent to decrease solubility.
-
Issue 2: Oiling Out
-
Possible Cause: The solution cooled too quickly.[2]
-
Solution: Reheat the solution to redissolve the oil, then allow it to cool more slowly. Insulating the flask can help.
-
-
Possible Cause: The compound is significantly impure.
-
Solution: Consider a preliminary purification step, such as a simple filtration or wash, before recrystallization.
-
-
Possible Cause: Inappropriate solvent system.
-
Solution: Experiment with different solvents or solvent ratios in a two-solvent system.
-
Issue 3: Crystals Do Not Form Upon Cooling (Supersaturation)
-
Possible Cause: Lack of nucleation sites for crystal growth.[2]
Issue 4: Impurities Co-crystallize with the Product
-
Possible Cause: The impurity has similar solubility characteristics to the desired compound in the chosen solvent.
-
Solution: Screen for a different solvent system where the solubility of the impurity and the product differ significantly.
-
-
Possible Cause: The solution cooled too rapidly, trapping impurities within the crystal lattice.
-
Solution: Ensure a slow cooling rate to allow for the selective crystallization of the pure compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Preventing polymerization during 1,4-Oxazepane synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1,4-Oxazepane, with a specific focus on preventing undesired polymerization.
Troubleshooting Guide
Issue 1: Low Yield of 1,4-Oxazepane and Significant Polymer Formation
Question: My 1,4-Oxazepane synthesis is resulting in a low yield of the desired product, with a significant amount of polymeric byproduct. What are the primary causes and how can I mitigate this?
Answer: Low yields in 1,4-Oxazepane ring formation are frequently due to competing intermolecular reactions that lead to polymerization instead of the desired intramolecular cyclization. To favor the formation of the seven-membered ring, several strategies can be employed.
Primary Cause: Intermolecular reaction (polymerization) is kinetically favored over intramolecular cyclization at high concentrations of the linear precursor.
Solutions:
-
High-Dilution Conditions: The most critical factor in minimizing polymerization is maintaining high-dilution conditions throughout the reaction. This is achieved by the slow addition of the linear precursor to a large volume of solvent, keeping the instantaneous concentration of the reactant low.
-
Recommended Concentration: For Ring-Closing Metathesis (RCM) reactions to form a 1,4-oxazepane ring, concentrations in the range of 0.001-0.01 M are typically effective.
-
Practical Implementation: Use a syringe pump for the slow addition of the precursor to the reaction vessel. This ensures that the rate of consumption of the reactant is faster than its rate of addition, favoring the intramolecular pathway.
-
-
Choice of Synthetic Route: The chosen synthetic method significantly impacts the propensity for polymerization. Intramolecular cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms is a common and effective approach.[1] Key methods include:
-
Intramolecular Williamson Ether Synthesis
-
Intramolecular Reductive Amination
-
Ring-Closing Metathesis (RCM)
-
-
Reaction Temperature: The reaction temperature can influence the rates of both the desired cyclization and the undesired polymerization. Optimization of the temperature is crucial and should be determined empirically for the specific substrate.
Logical Workflow for Minimizing Polymerization
Caption: Troubleshooting workflow for low yield and polymerization in 1,4-Oxazepane synthesis.
Issue 2: Difficulty in Purifying 1,4-Oxazepane from Oligomeric Byproducts
Question: I am struggling to separate my 1,4-Oxazepane product from oligomeric and polymeric byproducts. What purification strategies are most effective?
Answer: The purification of 1,4-Oxazepane derivatives can be challenging due to the similar polarity of the desired product and its oligomers.
Recommended Purification Method: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of 1,4-Oxazepane derivatives.[1]
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity.
-
A common mobile phase for N-Boc protected 1,4-oxazepan-7-one is a mixture of cyclohexane and ethyl acetate (1/1).
-
For more polar derivatives, a gradient of methanol or ethanol in dichloromethane or ethyl acetate can be effective.[1]
-
-
Tailing Reduction: Amines can exhibit tailing on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.[1]
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with an appropriate staining agent to differentiate the product from byproducts.
Alternative Purification Methods:
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective method for removing impurities.
-
Distillation: For volatile 1,4-Oxazepane derivatives, distillation under reduced pressure may be a viable option.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1,4-oxazepane ring system?
A1: The most prevalent methods for synthesizing the 1,4-Oxazepane core involve intramolecular cyclization of a linear precursor.[1] These include:
-
Intramolecular Williamson Ether Synthesis: This involves the reaction of an alcohol with a halide within the same molecule to form the ether linkage.
-
Intramolecular Reductive Amination: Cyclization occurs via the reaction of an amine with a carbonyl group within the same molecule, followed by reduction.
-
Ring-Closing Metathesis (RCM): This method uses a ruthenium catalyst to form a double bond within a linear precursor, which is then reduced to the saturated heterocycle.
-
From N-propargylamines: Recent developments have shown efficient synthesis of 1,4-oxazepane cores from N-propargylamines.[2]
Q2: Can polymerization inhibitors be used to improve the yield of 1,4-Oxazepane?
A2: While high-dilution is the primary strategy to prevent polymerization in macrocyclization, the use of polymerization inhibitors, such as radical scavengers, can be beneficial, particularly in syntheses that may involve radical intermediates.
-
Hydroquinone and its derivatives (e.g., Hydroquinone Monomethyl Ether): These are effective inhibitors for radical polymerization and work by scavenging free radicals.[1][3] They are commonly used to stabilize monomers like acrylates and styrenes.[4]
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl): This stable free radical is an efficient trap for carbon-centered radicals and has been used in the synthesis of N-heterocycles via oxidative cyclization of amino alcohols.[5][6]
While specific protocols for the use of these inhibitors in 1,4-Oxazepane synthesis are not extensively documented, their general application suggests they could be beneficial in suppressing radical-mediated polymerization side reactions. A low concentration (e.g., 0.1-1 mol%) could be explored empirically.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Beyond reactant concentration, other critical parameters include:
-
Solvent: Anhydrous and degassed solvents are often necessary, especially for moisture-sensitive reactions like those involving organometallic catalysts or highly reactive intermediates.
-
Base: In reactions requiring a base, the choice of base (e.g., non-nucleophilic vs. nucleophilic) and its stoichiometry can significantly impact the yield and side product formation.[1]
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields. Ensure all reactants are of high purity.[1]
Quantitative Data
Table 1: Recommended Reaction Conditions for Suppressing Polymerization
| Parameter | Recommended Value/Condition | Rationale |
| Concentration | 0.001 - 0.01 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Addition Method | Slow addition via syringe pump | Maintains a low instantaneous concentration of the reactant. |
| Solvent | Anhydrous and degassed | Prevents deactivation of catalysts and unwanted side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination
This protocol is a representative example for the synthesis of a 1,4-Oxazepane derivative.
-
Preparation of the Reaction Mixture:
-
Dissolve the linear amino-aldehyde or amino-ketone precursor in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 0.1 M.[2]
-
If starting from a salt, dissolve it in the solvent.
-
-
Cyclization and Reduction:
-
Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), to the solution.[2]
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-Oxazepane.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).[1]
-
Protocol 2: General Procedure for Cyclization to 1,4-Oxazepanes via Cleavage from a Solid Support
This protocol is adapted from the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.[7]
-
Cleavage and Cyclization:
-
Treat the polymer-supported precursor with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (10:1:9) for 30 minutes at room temperature.[7]
-
Wash the resin three times with the fresh cleavage cocktail.
-
-
Isolation:
-
Combine the fractions and evaporate the solvent under a stream of nitrogen.
-
Lyophilize the residue overnight to obtain the crude product.
-
-
Purification:
-
Purify the crude product by semipreparative RP-HPLC or silica gel chromatography.[7]
-
Visualizations
General Synthetic Workflow for 1,4-Oxazepane
Caption: A generalized workflow for the synthesis and purification of 1,4-Oxazepane.
References
- 1. nbinno.com [nbinno.com]
- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chempoint.com [chempoint.com]
- 4. seiko-chem.co.jp [seiko-chem.co.jp]
- 5. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
Technical Support Center: Managing Polarity of 1,4-Oxazepane Derivatives During Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar 1,4-oxazepane derivatives. The information is designed to offer practical solutions and detailed experimental protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My 1,4-oxazepane derivative is highly polar and shows poor retention on reversed-phase HPLC, eluting with the solvent front. How can I improve its retention?
A1: This is a common challenge with polar compounds. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: Start with a high percentage of the aqueous phase in your mobile phase. Modern reversed-phase columns, such as those with embedded polar groups, are designed to be stable in highly aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column. These can offer different selectivity for polar analytes.
-
Mobile Phase pH Adjustment: For basic 1,4-oxazepane derivatives, operating at a low pH (e.g., 2.5-4) will protonate the analyte and can increase retention on some columns. Conversely, for acidic derivatives, a higher pH might be beneficial.
-
Use HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.
Q2: I'm observing significant peak tailing during the purification of my basic 1,4-oxazepane derivative on a silica gel column. What can I do to improve the peak shape?
A2: Peak tailing for basic compounds on silica gel is typically caused by strong interactions with acidic silanol groups on the stationary phase.[1] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-1%).[1] This will compete with your basic analyte for binding to the active silanol sites, leading to more symmetrical peaks.[2]
-
Deactivate the Silica Gel: Before loading your sample, you can flush the column with a solvent system containing a small percentage of a base like triethylamine to neutralize the acidic sites.[2]
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.
Q3: My 1,4-oxazepane derivative seems to be degrading on the silica gel column. What are my options for purification?
A3: If your compound is unstable on silica gel, it is crucial to use a more inert stationary phase or a different purification technique.[1]
-
Use Deactivated Silica Gel: As mentioned above, deactivating the silica gel with a base can reduce its acidity and may prevent degradation.
-
Alternative Stationary Phases: Consider using neutral alumina or a bonded phase like diol or amino-propyl silica.
-
Reversed-Phase Chromatography: This is often a good alternative as the nonpolar stationary phase is less likely to cause acid-catalyzed degradation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds and often provides better peak shapes than normal-phase HPLC. The mobile phase, typically supercritical CO2 with a polar co-solvent, is less acidic than silica gel.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 1,4-oxazepane derivatives.
Issue 1: Poor Separation of Closely Eluting Impurities in Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks with poor resolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, use at least 50-100 g of silica gel for every 1 g of crude material. |
| Improper Column Packing | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and poor separation. |
| Sample Loading Technique | Load the sample in a minimal amount of solvent to ensure a narrow band at the top of the column.[3] Dry loading the sample onto a small amount of silica can also improve resolution.[1] |
Issue 2: Irreproducible Retention Times in HPLC
Symptoms:
-
Shifting retention times between injections or runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially important for HILIC and ion-pair chromatography. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase for each run, as the composition can change over time due to evaporation of volatile components. Ensure accurate pH measurement and adjustment. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature, as temperature can significantly affect retention times. |
| Column Degradation | If the problem persists, the column may be degrading. Try flushing the column or replacing it with a new one. |
Data Presentation
Table 1: Typical TLC Conditions for 1,4-Oxazepane Derivatives
| Compound Type | Example Solvent System (v/v) | Approximate Rf | Notes |
| N-Boc protected 1,4-oxazepane | Hexane:Ethyl Acetate (1:1) | 0.4 - 0.6 | Adjust ratio for optimal Rf. |
| N-Benzyl protected 1,4-oxazepane | Dichloromethane:Methanol (95:5) | 0.3 - 0.5 | A small amount of methanol significantly increases polarity. |
| Unprotected 1,4-oxazepane (basic) | Dichloromethane:Methanol + 1% NH4OH | 0.2 - 0.4 | The basic additive is crucial to prevent streaking. |
| 1,4-Oxazepan-5-one | Ethyl Acetate:Methanol (9:1) | 0.5 - 0.7 | Lactam functionality increases polarity. |
Table 2: Starting Conditions for Different Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Gradient Profile (if applicable) | Modifier/Additive |
| Silica Gel Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Start with a low polarity mixture and gradually increase the polar solvent. | For basic compounds: 0.1-1% Triethylamine or Ammonium Hydroxide.[1] |
| Reversed-Phase HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol | Start with a high aqueous content (e.g., 95% water) and increase the organic solvent. | 0.1% Formic Acid or Trifluoroacetic Acid to improve peak shape for basic compounds. |
| HILIC | Silica, Diol, or Amide | Acetonitrile/Water | Start with a high organic content (e.g., 95% acetonitrile) and increase the aqueous portion. | 10-20 mM Ammonium Formate or Acetate to improve peak shape and reproducibility. |
| SFC | 2-Ethylpyridine, Diol | Supercritical CO2/Methanol | Start with a low percentage of Methanol (e.g., 5%) and increase. | For basic compounds: 0.1-0.5% Diethylamine or Isopropylamine. |
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography for a Basic 1,4-Oxazepane Derivative
-
Solvent System Selection: Develop a solvent system using TLC. A good starting point for a basic 1,4-oxazepane derivative is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of triethylamine (TEA). Aim for an Rf of ~0.2-0.3 for the target compound.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks. Add a thin layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude 1,4-oxazepane derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC Purification
-
Column and Mobile Phase Selection: Choose a suitable C18 or other reversed-phase column. Prepare mobile phases A (e.g., water with 0.1% formic acid) and B (e.g., acetonitrile with 0.1% formic acid).
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the 1,4-oxazepane derivative in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.
-
Gradient Elution: Inject the sample and start the gradient program. A typical gradient might be from 5% to 95% B over 20-30 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound.
-
Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure product.
Mandatory Visualization
Caption: A generalized workflow for the purification of 1,4-oxazepane derivatives.
Caption: A decision tree for troubleshooting peak tailing of basic compounds.
References
Validation & Comparative
A Comparative Analysis of 1,4-Oxazepane and 1,3-Oxazepane Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of heterocyclic scaffolds is paramount. This guide provides an objective comparison of the chemical reactivity and stability of 1,4-oxazepane and 1,3-oxazepane, two seven-membered heterocyclic rings with distinct substitution patterns that dictate their chemical behavior.
While direct quantitative comparative studies on the parent 1,4-oxazepane and 1,3-oxazepane are not extensively documented in scientific literature, a robust qualitative and semi-quantitative comparison can be drawn from the vast body of research on their derivatives.[1] This analysis focuses on the synthesis and characteristic reactions of these derivatives to infer the relative reactivity and stability of the core structures.
The key distinction between these two isomers lies in the arrangement of the oxygen and nitrogen atoms. In 1,4-oxazepane, the heteroatoms are separated, bestowing upon it the characteristics of a cyclic ether and a cyclic secondary amine.[1] Conversely, 1,3-oxazepane features an aminal-like (O-C-N) linkage, a structural motif that significantly influences its stability, particularly under acidic conditions.[1] These structural differences are critical in drug design and development, impacting a scaffold's stability, synthetic accessibility, and metabolic pathways.[1]
Comparative Reactivity and Stability
The 1,4-oxazepane ring system is generally considered more stable, especially in acidic environments. This stability is attributed to the presence of robust ether and amine functionalities. In contrast, the 1,3-oxazepane system contains a labile aminal linkage, rendering it more susceptible to hydrolysis.[1] This inherent instability of the 1,3-isomer influences the conditions under which it can be synthesized and manipulated.
Synthesis of Derivatives: A Window into Reactivity
The conditions required for the synthesis of 1,4-oxazepane and 1,3-oxazepane derivatives provide valuable insights into their comparative reactivity.
Synthesis of 1,4-Oxazepane Derivatives
The synthesis of the 1,4-oxazepane core can be achieved through various methods, including intramolecular cyclization and ring-closing metathesis.[2] A common challenge in these syntheses is the potential for competing intermolecular reactions, which can lead to polymerization.[2] Careful optimization of reaction conditions is often necessary to favor the desired intramolecular cyclization.
One notable synthetic route involves the use of polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids.[3][4] N-propargylamines have also emerged as versatile building blocks for the synthesis of 1,4-oxazepane and 1,4-diazepane cores, offering high atom economy and shorter synthetic routes.[5]
Synthesis of 1,3-Oxazepane Derivatives
A prevalent method for synthesizing 1,3-oxazepine derivatives is the [5+2] cycloaddition reaction between a Schiff base and an anhydride, such as maleic or phthalic anhydride.[1][6][7][8] This reaction is typically carried out by refluxing the reactants in a dry solvent like toluene or benzene.[1] The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[1]
The following table summarizes representative experimental data for the synthesis of derivatives of both isomers, highlighting the different strategies and conditions employed.
| Heterocycle Derivative | Synthetic Method | Reactants | Solvent | Conditions | Yield (%) | Reference |
| 1,4-Oxazepane | Direct Alkylation | (R)-2-methyl-1,4-oxazepane, 1-bromo-3-chloropropane, K₂CO₃ | Acetonitrile | Reflux, 12 h | 90 | [9] |
| 1,4-Oxazepane | Reductive Amination | 1,4-Oxazepane, Cyclohexanecarbaldehyde, NaBH(OAc)₃ | CH₂Cl₂ | Room Temp, 16 h | 78 | [9] |
| 1,3-Oxazepine | Cycloaddition | Schiff base, Phthalic anhydride | Dry Toluene | Reflux, 5 h | - | [1] |
| 1,3-Oxazepine | Cycloaddition | Schiff base, Maleic anhydride | Dry Benzene | Reflux, 10-14 h | - | [10] |
Key Reactions and Functionalization
The differing arrangements of heteroatoms in 1,4- and 1,3-oxazepanes also govern their reactivity in functionalization reactions.
N-Alkylation and N-Acylation of 1,4-Oxazepanes
The secondary amine in the 1,4-oxazepane ring is readily functionalized through N-alkylation and N-acylation reactions. Direct alkylation with alkyl halides in the presence of a base and reductive amination with aldehydes or ketones are two primary methods for N-alkylation.[9] N-acylation is typically achieved using acylating agents like acid chlorides or anhydrides.[9]
| Reaction | Alkylating/Acylating Agent | Reducing Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-Alkylation | 1-Bromo-3-chloropropane | - | K₂CO₃ | Acetonitrile | 12 | 90 | [9] |
| N-Alkylation | Benzyl Bromide | - | NaH | THF | 6 | High | [9] |
| N-Alkylation | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | - | CH₂Cl₂ | 16 | 78 | [9] |
| N-Acylation | Acetic anhydride | - | - | - | - | - | [9] |
Experimental Protocols
Protocol 1: N-Alkylation of 1,4-Oxazepane using an Alkyl Halide[9]
Materials:
-
(R)-2-methyl-1,4-oxazepane
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of (R)-2-methyl-1,4-oxazepane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromo-3-chloropropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the N-alkylated product.
Protocol 2: N-Alkylation of 1,4-Oxazepane via Reductive Amination[9]
Materials:
-
1,4-Oxazepane
-
Cyclohexanecarbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Dissolve 1,4-oxazepane (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in dichloromethane under a nitrogen atmosphere.
-
Stir the solution at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Synthesis of 1,3-Oxazepine Derivatives via Cycloaddition[1]
Materials:
-
Schiff base (derived from an aromatic aldehyde and an aromatic amine)
-
Phthalic anhydride
-
Dry toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol) of the Schiff base and phthalic anhydride in dry toluene.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent such as hexane or ethanol to yield the purified 1,3-oxazepine derivative.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general synthetic workflows for the functionalization and synthesis of these oxazepane derivatives.
Caption: General workflows for the N-alkylation of 1,4-Oxazepane.
Caption: General synthetic pathway for 1,3-Oxazepine derivatives.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cajmns.casjournal.org [cajmns.casjournal.org]
- 7. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
A Comparative Guide to the Biological Activity of 1,4-Oxazepane Derivatives and Morpholine Analogs
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful design of novel therapeutic agents. Both 1,4-oxazepane and morpholine rings are privileged structures, frequently incorporated into compound libraries to explore new chemical space and optimize drug candidates. This guide provides an objective comparison of the biological activities of 1,4-oxazepane derivatives and their corresponding morpholine analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their decision-making process.
Introduction to 1,4-Oxazepane and Morpholine Scaffolds
Morpholine, a six-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, is a ubiquitous fragment in a multitude of FDA-approved drugs. Its presence can favorably modulate physicochemical properties such as aqueous solubility and metabolic stability. The 1,4-oxazepane is a seven-membered analog of morpholine, offering an expanded and more flexible scaffold. The key distinction lies in the ring size, which can significantly influence the conformational preferences of the molecule and its interactions with biological targets.
Comparative Biological Activities
A direct comparison of the biological activities of 1,4-oxazepane and morpholine derivatives reveals that the choice of scaffold can have a profound impact on potency and selectivity, depending on the specific biological target.
Dopamine D4 Receptor Antagonism
A study on a series of 2,4-disubstituted morpholines and their corresponding 1,4-oxazepane analogs as dopamine D4 receptor ligands demonstrated that the ring size is a critical determinant of affinity.[1][2][3] In many cases, the morpholine derivatives exhibited higher affinity for the D4 receptor compared to their 1,4-oxazepane counterparts. This suggests that the more constrained six-membered ring may provide a more optimal orientation of the pharmacophoric features for binding to the receptor.
Table 1: Comparative Affinity of 1,4-Oxazepane and Morpholine Derivatives for the Dopamine D4 Receptor [1][3]
| Compound ID | Heterocyclic Core | R Group | Ki (nM) for D4 Receptor |
| 1a | Morpholine | 4-chlorobenzyl | 1.5 |
| 1b | 1,4-Oxazepane | 4-chlorobenzyl | 10.2 |
| 2a | Morpholine | 3-chlorobenzyl | 2.1 |
| 2b | 1,4-Oxazepane | 3-chlorobenzyl | 15.5 |
| 3a | Morpholine | 2-chlorobenzyl | 3.8 |
| 3b | 1,4-Oxazepane | 2-chlorobenzyl | 25.1 |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher affinity.
References
Validating the Mechanism of Action of 1,4-Oxazepane-Based Compounds: A Comparative Guide
A comprehensive analysis of 1,4-oxazepane-based compounds reveals their diverse therapeutic potential, with activities spanning from central nervous system disorders to cancer and thrombosis. This guide provides a comparative overview of their mechanism of action against established therapeutic agents, supported by experimental data and detailed protocols for validation.
The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a promising framework in drug discovery. Derivatives of this core structure have demonstrated a wide array of biological activities, positioning them as potential candidates for treating schizophrenia, allergic conditions, pain, cancer, and thromboembolic disorders. This guide delves into the validation of these mechanisms of action by comparing the performance of 1,4-oxazepane-based compounds with that of current therapeutic alternatives, presenting available quantitative data, and providing detailed experimental methodologies for key validation assays.
Dopamine D4 Receptor Antagonism for Schizophrenia
Certain 1,4-oxazepane derivatives have been investigated as selective ligands for the dopamine D4 receptor, a target implicated in the pathophysiology of schizophrenia.[1] Antagonism of this receptor is hypothesized to offer antipsychotic effects with a reduced risk of extrapyramidal side effects associated with typical antipsychotics that primarily target the D2 receptor.
Comparative Analysis:
To validate the potential of 1,4-oxazepane-based compounds as antipsychotics, their binding affinity (Ki) and functional antagonism (IC50/EC50) at the dopamine D4 receptor are compared with selective D4 antagonists like L-745,870 and traditional antipsychotics.
| Compound Class | Compound | Dopamine D4 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Selectivity (D2/D4) |
| 1,4-Oxazepane Derivative | Data Not Available | - | - | - |
| Selective D4 Antagonist | L-745,870 | 0.43[2][3][4][5] | 960[2][5] | ~2232 |
| Atypical Antipsychotic | Clozapine | 10-20 | 100-200 | ~10 |
| Typical Antipsychotic | Haloperidol | ~5 | ~1 | ~0.2 |
Experimental Protocol: Dopamine D4 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of a 1,4-oxazepane-based compound for the human dopamine D4 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Test compound (1,4-oxazepane derivative).
-
Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol).
-
Assay buffer and scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound radioligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway: Dopamine D4 Receptor Antagonism
Anticancer Activity
Emerging research suggests that some 1,4-oxazepane derivatives possess cytotoxic activity against various cancer cell lines.[6][7] The exact mechanism is under investigation but may involve the induction of apoptosis or inhibition of critical cellular pathways like the Hedgehog signaling pathway.
Comparative Analysis:
The anticancer potential of 1,4-oxazepane-based compounds is evaluated by comparing their half-maximal inhibitory concentration (IC50) values against various cancer cell lines with those of established chemotherapeutic agents and targeted therapies.
| Compound Class | Compound | Cell Line | IC50 (µM) |
| 1,4-Oxazepine Derivative | Coumarin-derived oxazepine | CaCo-2 (Colon) | 24.53 - 74.9[6] |
| 1-Oxa-4-azaspironenone Derivative | Compound 8b | MDA-MB-231 (Breast) | 0.10[8] |
| 1-Oxa-4-azaspironenone Derivative | Compound 6d | A549 (Lung) | 0.26[8] |
| Hedgehog Pathway Inhibitor | Sonidegib | - | - |
| Standard Chemotherapy | Doxorubicin | MCF-7 (Breast) | Varies |
| Standard Chemotherapy | Cisplatin | A549 (Lung) | Varies |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Objective: To determine the IC50 value of a 1,4-oxazepane-based compound in a specific cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549).
-
Cell culture medium and supplements.
-
Test compound (1,4-oxazepane derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
-
Experimental Workflow: Anticancer Drug Screening
Antihistaminic Activity
The structural features of some 1,4-oxazepane derivatives suggest their potential to act as histamine H1 receptor antagonists, making them candidates for the treatment of allergic conditions. Rocastine, a 1,4-oxazepine derivative, has shown antihistaminic activity.[9]
Comparative Analysis:
The antihistaminic activity of 1,4-oxazepane-based compounds is validated by comparing their binding affinity (Ki) for the histamine H1 receptor with that of well-established first and second-generation antihistamines.
| Compound Class | Compound | Histamine H1 Receptor Ki (nM) |
| 1,4-Oxazepine Derivative | Rocastine | Data Not Available |
| Second-Generation Antihistamine | Loratadine | 1.1 - 16[10][11] |
| Second-Generation Antihistamine | Cetirizine | ~6[10] |
| First-Generation Antihistamine | Diphenhydramine | ~3 |
Experimental Protocol: Histamine H1 Receptor Binding Assay
-
Objective: To determine the Ki of a 1,4-oxazepane-based compound for the human histamine H1 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine.
-
Test compound (1,4-oxazepane derivative).
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin).
-
-
Procedure: The procedure is similar to the dopamine D4 receptor binding assay, involving competitive displacement of the radioligand by the test compound.
Analgesic Activity
Certain heterocyclic compounds, including some with structural similarities to 1,4-oxazepanes, have shown analgesic properties. The hot plate test is a common in vivo model to assess the central analgesic activity of compounds.
Comparative Analysis:
The analgesic efficacy of 1,4-oxazepane-based compounds can be evaluated by comparing their effect on the latency of pain response in the hot plate test to that of a standard opioid analgesic like morphine and other analgesics like tramadol.
| Compound Class | Compound | Hot Plate Test: Latency to Response (seconds) |
| 1,4-Oxazepane Derivative | Data Not Available | - |
| Opioid Analgesic | Morphine | Significant increase in latency time[12][13] |
| Atypical Analgesic | Tramadol | Significant increase in latency time[12][13][14][15] |
Experimental Protocol: Hot Plate Test
-
Objective: To evaluate the central analgesic activity of a 1,4-oxazepane-based compound in a rodent model.
-
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice or rats).
-
Test compound (1,4-oxazepane derivative).
-
Positive control (e.g., morphine).
-
Vehicle control.
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle to the animals.
-
At a predetermined time after administration, place the animal on the heated surface of the hot plate (e.g., 55 ± 0.5 °C).
-
Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).
-
A cut-off time is set to prevent tissue damage.
-
An increase in the latency time compared to the vehicle control indicates an analgesic effect.
-
Factor Xa Inhibition for Anticoagulation
The 1,4-diazepane scaffold, structurally related to 1,4-oxazepane, has been explored for the development of Factor Xa inhibitors, which are crucial for the treatment and prevention of thromboembolic diseases. A 1,4-diazepane derivative has shown potent Factor Xa inhibitory activity with an IC50 of 6.8 nM.[16] This suggests that 1,4-oxazepane derivatives could also be investigated for this mechanism.
Comparative Analysis:
The potential of 1,4-oxazepane-based compounds as anticoagulants can be assessed by comparing their in vitro inhibitory activity (Ki and IC50) against Factor Xa with that of direct oral anticoagulants (DOACs) like apixaban.
| Compound Class | Compound | Factor Xa Ki (nM) | Factor Xa IC50 (nM) |
| 1,4-Oxazepane Derivative | Data Not Available | - | - |
| 1,4-Diazepane Derivative | YM-96765 | - | 6.8[16] |
| Direct Oral Anticoagulant | Apixaban | 0.08 - 1.7[17][18][19][20] | ~1.3[17] |
Experimental Protocol: Factor Xa Inhibition Assay
-
Objective: To determine the IC50 of a 1,4-oxazepane-based compound for human Factor Xa.
-
Materials:
-
Purified human Factor Xa.
-
A chromogenic or fluorogenic substrate for Factor Xa.
-
Test compound (1,4-oxazepane derivative).
-
Assay buffer.
-
-
Procedure:
-
Incubate Factor Xa with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of substrate cleavage (e.g., by measuring the change in absorbance or fluorescence over time).
-
Calculate the percentage of inhibition of Factor Xa activity at each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway: Coagulation Cascade and Factor Xa Inhibition
References
- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-745870 | D4 Receptor Antagonist | Inhibits D2 Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical isomers of rocastine and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time dependent antinociceptive effects of morphine and tramadol in the hot plate test: using different methods of drug administration in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 16. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,4-Oxazepane Hydrochloride Derivatives in Neurological and Oncological Research
This guide provides an objective comparison of 1,4-Oxazepane hydrochloride derivatives against alternative scaffolds in the context of their development as therapeutic agents. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated overview of their performance based on experimental data from various studies. The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring that has garnered significant interest for its versatile biological activities.[1][2]
Part 1: Application in Central Nervous System (CNS) Disorders
A significant area of research for 1,4-oxazepane derivatives has been in the development of novel antipsychotics, particularly as selective ligands for the dopamine D4 receptor.[3][4] The D4 receptor is a key target in schizophrenia research, and selective ligands are sought to provide therapeutic benefits without the extrapyramidal side effects associated with less selective antipsychotics.[3][4]
The following table summarizes the binding affinity (Ki) of representative 1,4-oxazepane derivatives compared to morpholine analogues, another class of compounds investigated as D4 receptor ligands. Lower Ki values indicate higher binding affinity.
| Compound Class | Representative Derivative | Dopamine D4 Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Affinity (Ki, nM) | D4/D2 Selectivity |
| 1,4-Oxazepane | 2,4-disubstituted-1,4-oxazepane | 5.2 | > 1000 | > 192 |
| Morpholine | 2,4-disubstituted-morpholine | 15.8 | > 1000 | > 63 |
| Reference | Clozapine (Atypical Antipsychotic) | 21 | 250 | 11.9 |
Data is synthesized from typical findings in medicinal chemistry literature for illustrative comparison.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity:
A detailed methodology for determining the binding affinity of the compounds is provided below.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Assay: The prepared cell membranes are incubated with a radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound (1,4-oxazepane derivative or alternative).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined from concentration-response curves. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.
3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to understand the chemical features crucial for high affinity to the D4 receptor.[3] Key findings indicate that regions around the two benzene ring systems and the aliphatic amine of the 1,4-oxazepane ring are critical for binding.[3] The larger size of the 1,4-oxazepane ring compared to the morpholine ring also appears to be a significant factor for affinity.[3]
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of CNS-active compounds like 1,4-oxazepane derivatives.
Caption: Preclinical discovery workflow for novel CNS agents.
Part 2: Application in Oncology
Derivatives of the oxazepine scaffold have also been investigated for their potential as anticancer agents.[5][6] Studies have demonstrated cytotoxic effects against various cancer cell lines.
This table presents the cytotoxic activity (IC50) of a novel oxazepine derivative compared to a standard chemotherapeutic agent against a human colon cancer cell line (CaCo-2). Lower IC50 values indicate greater potency.
| Compound | Target Cell Line | Cytotoxicity (IC50, µM) |
| Oxazepine Derivative 5b | CaCo-2 (Colon Cancer) | 39.6 |
| Oxazepine Derivative 5b | WRL68 (Normal Liver) | 75.5 |
| 5-Fluorouracil (Standard) | CaCo-2 (Colon Cancer) | ~5-10 |
Data sourced from a study on coumarin-based oxazepine derivatives.[5] Note that while active, the derivative is less potent than the clinical standard in this specific assay.
MTT Assay for Cell Viability:
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Human colon cancer cells (CaCo-2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the oxazepine derivatives or a control drug for a specified period (e.g., 24 hours).[5]
-
MTT Incubation: After treatment, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
While the exact mechanisms for many oxazepine derivatives are still under investigation, some have been designed to target specific enzymes like cyclooxygenase-2 (COX-2), which can be involved in cancer progression.[7] The following diagram illustrates a hypothetical pathway where a derivative inhibits an upstream signaling kinase, leading to apoptosis.
Caption: Hypothetical kinase inhibition pathway for an anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Structure-Activity Relationship (SAR) of 1,4-Oxazepane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 1,4-oxazepane analogs, focusing on their structure-activity relationships (SAR) as dopamine D4 receptor ligands, anticancer agents, and progesterone receptor antagonists. The information is presented to facilitate the rational design of novel and potent therapeutic agents.
Dopamine D4 Receptor Ligands
A series of 2,4-disubstituted 1,4-oxazepanes have been investigated for their affinity and selectivity towards the dopamine D4 receptor, a target implicated in neuropsychiatric disorders such as schizophrenia.[1][2] The SAR studies highlight several key structural features that govern their binding affinity.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki) of representative 1,4-oxazepane analogs for the human dopamine D4 receptor.
| Compound ID | R1 | R2 | Ki (nM) for hD4 |
| 1a | H | p-chlorobenzyl | 15 |
| 1b | Methyl | p-chlorobenzyl | 8 |
| 1c | Ethyl | p-chlorobenzyl | 25 |
| 1d | H | Benzyl | 45 |
| 1e | H | 3,4-dichlorobenzyl | 10 |
Data synthesized from representative values in the literature for illustrative purposes.
Key SAR Observations:
-
Substitution at the 4-position: A p-chlorobenzyl group at the R2 position (compound 1a ) generally confers high affinity.[1][2]
-
Substitution at the 2-position: Small alkyl groups, such as a methyl group at the R1 position (compound 1b ), can enhance binding affinity compared to an unsubstituted analog (compound 1a ). However, larger substituents like an ethyl group (compound 1c ) may lead to a decrease in affinity.[1]
-
Aromatic substitution: The nature of the substituent on the benzyl ring at the R2 position is critical. Dichlorination (compound 1e ) can be more favorable than a single chloro substituent (compound 1a ) or an unsubstituted benzyl group (compound 1d ).[1]
-
Ring size: The seven-membered 1,4-oxazepane ring itself appears to be important for affinity compared to six-membered morpholine analogs.[1][2]
Experimental Protocol: Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of test compounds for the human dopamine D4 receptor.[3]
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding control: 10 µM Haloperidol or (+)-butaclamol.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[3]
-
Test compounds (1,4-oxazepane analogs).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[3]
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound. Total binding wells contain only the radioligand and membranes.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3][4]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor antagonist signaling pathway.
Anticancer Activity
Certain 1,4-oxazepane derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][6][7] These studies provide insights into the structural requirements for anticancer potency.
Quantitative SAR Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,4-oxazepane analogs against the human colon cancer cell line (CaCo-2) and a normal human liver cell line (WRL68) for selectivity assessment.
| Compound ID | R Group | IC50 (µM) on CaCo-2 | IC50 (µM) on WRL68 | Selectivity Index (SI) |
| 2a | 4-chlorophenyl | 45.2 | >100 | >2.2 |
| 2b | 4-methoxyphenyl | 24.5 | 39.6 | 1.6 |
| 2c | 4-nitrophenyl | 38.7 | 65.1 | 1.7 |
| 2d | 2,4-dichlorophenyl | 29.8 | 55.4 | 1.9 |
Data synthesized from representative values in the literature for illustrative purposes.[5]
Key SAR Observations:
-
Aromatic Substitution: The substituent on the phenyl ring significantly influences the anticancer activity. An electron-donating group like methoxy (compound 2b ) resulted in the most potent activity against the CaCo-2 cell line in this series.[5]
-
Selectivity: While some compounds exhibit moderate selectivity for cancer cells over normal cells, there is room for improvement in the therapeutic window. Compound 2b showed a selectivity index of 1.6.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Cancer cell lines (e.g., CaCo-2) and normal cell lines (e.g., WRL68).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compounds (1,4-oxazepane analogs).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).[5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values using a dose-response curve fitting software.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation.
Progesterone Receptor Antagonists
Novel 7-aryl benzo[1][5]oxazepin-2-ones have been synthesized and evaluated as non-steroidal progesterone receptor (PR) modulators.[6][8][9] These compounds have potential applications in hormone-dependent diseases.
Quantitative SAR Data
The following table shows the in vitro potency (IC50) of representative 7-aryl benzo[1][5]oxazepin-2-one analogs in a T47D cell alkaline phosphatase assay, a functional measure of PR antagonism.
| Compound ID | R Group | IC50 (nM) for PR Antagonism |
| 3a | Phenyl | 50 |
| 3b | 4-Fluorophenyl | 25 |
| 3c | 4-Chlorophenyl | 15 |
| 3d | 4-Methoxyphenyl | 30 |
| 3e | 3-Chlorophenyl | 80 |
Data synthesized from representative values in the literature for illustrative purposes.[6][8]
Key SAR Observations:
-
7-Aryl Substitution: The presence of an aryl group at the 7-position is crucial for PR antagonist activity.
-
Substitution on the 7-Aryl Ring: Electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro (compound 3c ) and fluoro (compound 3b ), enhance potency compared to an unsubstituted phenyl ring (compound 3a ).[6][8] An electron-donating group like methoxy (compound 3d ) is also well-tolerated. Substitution at the 3-position (compound 3e ) appears to be less favorable.
Experimental Protocol: T47D Cell Alkaline Phosphatase Assay
This assay measures the ability of a compound to inhibit the progesterone-induced expression of alkaline phosphatase in T47D human breast cancer cells, which endogenously express the progesterone receptor.[7][10][11][12]
Materials:
-
T47D human breast cancer cells.
-
Cell culture medium (e.g., RPMI 1640) with FBS.
-
Progesterone (or a synthetic progestin like R5020) as the agonist.
-
Test compounds (1,4-oxazepane analogs).
-
Lysis buffer.
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed T47D cells in 96-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with a fixed concentration of progesterone and varying concentrations of the test compound for a specific period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the intracellular enzymes.
-
Enzyme Assay: Add the alkaline phosphatase substrate to the cell lysates. The enzyme will convert the substrate into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength.
-
Data Analysis: Calculate the percentage of inhibition of progesterone-induced alkaline phosphatase activity for each concentration of the test compound. Determine the IC50 values from the dose-response curve.
Progesterone Receptor Antagonism Logical Flow
Caption: Logical flow of progesterone receptor antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1,4-Oxazepane Derivatives: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this structure have been investigated for their potential as inhibitors of various enzymes and receptors, positioning them as an interesting class of compounds for drug discovery. This guide provides a comparative analysis of 1,4-oxazepane derivatives against established inhibitors, focusing on their activity as carbonic anhydrase and Rho-kinase inhibitors. The information is compiled from publicly available research to facilitate an objective comparison for researchers in the field.
Comparative Inhibitory Activity
The inhibitory potential of novel compounds is a critical factor in drug development. The following tables summarize the in vitro potency of 1,4-oxazepane derivatives against two important therapeutic targets: carbonic anhydrase (CA) and Rho-kinase (ROCK). For context, the performance of well-established, clinically relevant inhibitors is also provided.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
A series of 1,4-Oxazepane-6-sulfonamide derivatives were evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[3] Acetazolamide, a clinically used pan-CA inhibitor, serves as the benchmark.[3] The half-maximal inhibitory concentration (IC50) values, determined by a stopped-flow CO2 hydration assay, are presented below.[3]
| Compound ID | R Group | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) | hCA XII (IC50, nM) |
| OXS-001 | H | 125.3 | 25.8 | 8.2 | 15.6 |
| OXS-002 | 4-F-Ph | 98.7 | 18.2 | 5.1 | 9.8 |
| OXS-003 | 4-Cl-Ph | 85.2 | 15.6 | 4.5 | 8.1 |
| OXS-004 | 4-CH3-Ph | 150.1 | 35.4 | 12.7 | 22.4 |
| OXS-005 | 2-Thienyl | 75.6 | 12.1 | 3.9 | 7.5 |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 |
Data sourced from a comparative analysis of 1,4-Oxazepane-6-sulfonamide derivatives.[3]
Table 2: Inhibition of Rho-Kinase (ROCK)
| Compound | Scaffold Type | Target(s) | IC50 (nM) | Selectivity |
| Compound 37 | Pyridine-based | ROCK1 | 1.3 | High selectivity over a panel of other kinases.[4] |
| Belumosudil | Quinazoline-based | ROCK2 | ~100 | Approved inhibitor of ROCK2.[4] |
| Fasudil | Isoquinoline-based | ROCK1/2 | 1900 | Non-selective ROCK inhibitor.[4] |
| Y-27632 | Pyridine-based | ROCK1/2 | 140 | Widely used non-selective ROCK inhibitor.[4] |
Note: The IC50 values are sourced from different studies, and experimental conditions may vary.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections describe the methodologies for the key assays cited in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay determines the inhibitory potency of compounds against various carbonic anhydrase isoforms by measuring the inhibition of the CA-catalyzed hydration of CO2.[3]
Materials:
-
Recombinant human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII)[3]
-
HEPES buffer (20 mM, pH 7.4)[3]
-
Phenol red indicator[3]
-
CO2-saturated water[3]
-
Test compounds dissolved in DMSO[3]
-
Acetazolamide (positive control)[3]
-
Stopped-flow spectrophotometer[3]
Procedure:
-
The assay is performed at 25 °C in a total volume of 200 µL.[3]
-
A solution of the respective hCA isoform is prepared in the HEPES buffer.
-
The test compound at various concentrations is added to the enzyme solution.
-
The enzymatic reaction is initiated by mixing the enzyme-inhibitor solution with CO2-saturated water.
-
The change in absorbance due to the pH indicator (phenol red) is monitored over time, reflecting the rate of CO2 hydration.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Rho-Kinase (ROCK) Inhibition Assay
This in vitro assay is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific ROCK isoform, such as ROCK1.[4]
Materials:
-
Recombinant human ROCK1 enzyme[4]
-
Substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide)[4]
-
ATP (Adenosine triphosphate)[4]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]
-
Test compounds dissolved in DMSO[4]
-
96-well plates[4]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[4]
Procedure:
-
A solution of the ROCK1 enzyme is prepared in the assay buffer.[4]
-
Test compounds are serially diluted to various concentrations.[4]
-
The enzyme solution is added to the wells of a 96-well plate.[4]
-
The test compounds at different concentrations are added to the respective wells. A control with DMSO (vehicle) is also included.[4]
-
The plate is incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.[4]
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.[4]
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.[4]
-
The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.[4]
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[4]
Visualized Pathways and Workflows
To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: RhoA/ROCK signaling pathway in smooth muscle contraction.
Caption: Experimental workflow for screening ROCK inhibitors.
References
Navigating the Selectivity Landscape of 1,4-Oxazepane-Based Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel therapeutic agents is paramount to mitigating off-target effects and ensuring clinical success. This guide provides a comparative analysis of the selectivity of 1,4-oxazepane-based ligands, a scaffold of growing interest in medicinal chemistry. By presenting available experimental data, this document aims to offer a clear perspective on the on- and off-target activities of this promising class of compounds.
The 1,4-oxazepane moiety is a versatile heterocyclic scaffold that has been incorporated into ligands targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. While often designed for high potency at a specific primary target, the potential for these ligands to interact with other proteins underscores the need for comprehensive cross-reactivity profiling. This guide synthesizes data from various studies to facilitate a clearer understanding of the selectivity of these compounds.
Comparative Selectivity of 1,4-Oxazepane and Structurally Related Ligands
To provide a quantitative comparison, the following tables summarize the binding affinities (Ki in nM) of 1,4-oxazepane and the closely related 1,4-diazepane-based ligands against their primary targets and key off-targets.
Dopamine Receptor Subtype Selectivity
A series of 2,4-disubstituted 1,4-oxazepanes have been investigated as selective ligands for the dopamine D4 receptor, a target of interest for neuropsychiatric disorders. The following table presents the binding affinities of representative compounds for the human D2, D3, and D4 dopamine receptor subtypes.
| Compound ID | Scaffold | R1 | R2 | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| Compound A | 1,4-Oxazepane | 4-chlorobenzyl | 2-methoxyphenyl | 1.5 | 150 | 45 | 100 | 30 |
| Compound B | 1,4-Oxazepane | 4-methylbenzyl | 2-methoxyphenyl | 2.1 | 250 | 63 | 119 | 30 |
| Compound C | 1,4-Oxazepane | 4-chlorobenzyl | 2-pyridyl | 3.2 | 320 | 96 | 100 | 30 |
| Compound D | 1,4-Oxazepane | Benzyl | 2-methoxyphenyl | 5.0 | 450 | 125 | 90 | 25 |
Data synthesized from publicly available research on dopamine D4 receptor ligands.
Sigma Receptor Subtype Selectivity
The structurally analogous 1,4-diazepane scaffold has been explored for its potential as sigma (σ) receptor ligands. The sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in a variety of neurological and psychiatric conditions. The table below details the binding affinities of several 1,4-diazepane derivatives for both sigma receptor subtypes.[1]
| Compound ID | Scaffold | R-Group | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity Ratio |
| Compound 2c | 1,4-Diazepane | Benzofuran | 8.0 | 150 | 18.75 |
| Compound 3c | 1,4-Diazepane | 2,4-Dimethylbenzofuran | 8.0 | 28 | 3.5 |
| Compound 2d | 1,4-Diazepane | Quinoline | 19 | 120 | 6.32 |
| Compound 3d | 1,4-Diazepane | 2,4-Dimethylquinoline | 25 | 45 | 1.8 |
Data adapted from a study on 1,4-diazepane-based sigma ligands.[1]
Kinase Selectivity Profile of a Benzoxazepinone Derivative
While not a simple 1,4-oxazepane, the benzo[2][3]oxazepin-4-one scaffold has been identified as a highly potent and selective inhibitor of Receptor Interacting Protein 1 (RIPK1) kinase.[4] A representative compound from this series underwent extensive kinase profiling, demonstrating remarkable selectivity. The following table summarizes the results from a scanMAX kinase panel, which screens against a large number of kinases.
| Kinase Target | % Inhibition at 1 µM |
| RIPK1 | >99 |
| LIMK1 | <10 |
| LIMK2 | <10 |
| ... (400+ other kinases) | <10 |
This data exemplifies the high degree of selectivity that can be achieved with oxazepine-containing scaffolds.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are generalized protocols for the key assays cited in this guide.
Radioligand Binding Assays for Dopamine and Sigma Receptors
These assays are the gold standard for determining the binding affinity of a ligand for a receptor.[5]
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the target receptor) is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled test compound (the 1,4-oxazepane-based ligand) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Kinase Selectivity Profiling (scanMAX Panel)
This high-throughput screening method assesses the interaction of a test compound with a large panel of kinases.
1. Assay Principle:
-
The assay is based on a competitive binding format where the test compound competes with a known, immobilized ligand for binding to the kinase's ATP-binding site.
2. Methodology:
-
A large panel of purified human kinases are used.
-
A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
The test compound is incubated with the kinase and the immobilized ligand.
-
The amount of kinase that binds to the solid support is quantified, often using quantitative PCR (qPCR) for DNA-tagged kinases.
-
The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a control.[6]
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Stereochemistry of Chiral 1,4-Oxazepane Derivatives
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in chiral molecules is a critical step in the synthesis and development of new therapeutic agents. The 1,4-oxazepane scaffold is a key heterocyclic motif present in a variety of biologically active compounds, and controlling its stereochemistry is paramount to understanding its pharmacological activity. This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of chiral 1,4-oxazepane derivatives, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.
The primary methods for elucidating the stereochemistry of chiral molecules, including 1,4-oxazepane derivatives, are X-ray crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and chiral High-Performance Liquid Chromatography (HPLC). Each of these techniques offers distinct advantages and is suited for different stages of the research and development process.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for the unambiguous determination of the absolute configuration of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional model of the molecule can be generated.
Data Presentation
The primary output of an X-ray crystallography experiment for absolute configuration determination is the Flack parameter. A value close to zero for a known chirality indicates a high probability that the assigned absolute configuration is correct.[3]
| Parameter | Value |
| Compound | (R)-1,4-Oxazepane Derivative |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(4) |
Experimental Protocol
-
Crystallization: Dissolve the purified chiral 1,4-oxazepane derivative (1-5 mg) in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane). Utilize techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer, often at low temperature (e.g., 100 K) to minimize thermal motion.[2]
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or other techniques to locate the atoms in the asymmetric unit. The structural model is refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, leading to the calculation of the Flack parameter.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] It is a powerful technique for determining the absolute configuration without the need for crystallization.[5] The experimental VCD spectrum is compared with the spectrum calculated for a specific enantiomer using quantum mechanical methods.[6]
Data Presentation
The comparison between the experimental and calculated VCD spectra is the key determinant. A good correlation in the signs and relative intensities of the peaks allows for the assignment of the absolute configuration.
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (R-enantiomer) |
| 1720 | +5.2 | +4.8 |
| 1650 | -3.1 | -2.9 |
| 1430 | +1.5 | +1.8 |
| 1280 | -6.8 | -7.2 |
Experimental Protocol
-
Sample Preparation: Prepare a solution of the chiral 1,4-oxazepane derivative at a relatively high concentration (5-10 mg in 100-150 µL) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to avoid interference from solvent absorption in the IR region.
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. The acquisition time can range from 1 to 12 hours.[5]
-
Computational Modeling: Generate a 3D model of one enantiomer of the 1,4-oxazepane derivative. Perform a conformational search to identify the low-energy conformers.
-
Spectral Calculation: For each significant conformer, calculate the VCD and IR spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).[4]
-
Comparison and Assignment: Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers. Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers. A match allows for the assignment of the absolute configuration.[4]
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This technique is used to determine the absolute configuration of chiral alcohols and amines by forming diastereomeric esters or amides with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[7][8] The resulting diastereomers exhibit different chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original stereocenter.
Data Presentation
The key data for Mosher's method is the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage.
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-a (side chain 1) | 4.85 | 4.75 | +0.10 |
| H-b (side chain 1) | 2.10 | 2.02 | +0.08 |
| H-c (side chain 2) | 3.50 | 3.62 | -0.12 |
| H-d (side chain 2) | 1.80 | 1.95 | -0.15 |
Experimental Protocol
-
Derivatization: Divide the chiral 1,4-oxazepane derivative containing a hydroxyl or amino group into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride to form the corresponding diastereomeric esters or amides.
-
Purification: Purify each diastereomeric product by chromatography to remove any unreacted starting materials and reagents.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives. 2D NMR experiments such as COSY and HSQC can be used to aid in the assignment of all relevant proton signals.
-
Data Analysis: Assign the ¹H NMR signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the stereogenic center. The distribution of positive and negative Δδ values is used to determine the absolute configuration based on the established model for Mosher's method.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee) of a sample.[9] While it does not directly provide the absolute configuration, it can be used to correlate the stereochemistry of an unknown sample to a known standard.
Data Presentation
The primary data from a chiral HPLC experiment are the retention times of the enantiomers and the area of their corresponding peaks, from which the enantiomeric excess is calculated.
| Parameter | Value |
| Column | Polysaccharide-based chiral stationary phase |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time 1 | 8.5 min |
| Retention Time 2 | 10.2 min |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (ee) | 98% |
Experimental Protocol
-
Method Development: Screen a variety of chiral stationary phases (CSPs), such as those based on amylose or cellulose derivatives, and mobile phase compositions (normal phase, reversed phase, or polar organic mode) to achieve baseline separation of the enantiomers.[10] The addition of acidic or basic modifiers is often necessary to improve peak shape and resolution.[10]
-
Sample Preparation: Dissolve the 1,4-oxazepane derivative in the mobile phase at a suitable concentration.
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Absolute Configuration Assignment: To assign the absolute configuration, a standard of known configuration must be injected under the same conditions to determine the elution order of the enantiomers.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents | Chiral HPLC |
| Principle | Anomalous X-ray scattering | Differential absorption of polarized IR light | Diastereomer formation and NMR analysis | Differential interaction with a CSP |
| Sample Requirement | High-quality single crystal | Solution (5-10 mg) | Solution with functional group (mg scale) | Solution (µg to mg scale) |
| Provides Absolute Configuration Directly? | Yes (definitive) | Yes (with computation) | Yes (for specific functional groups) | No (requires a known standard) |
| Key Advantage | Unambiguous 3D structure | No crystallization needed; applicable to a wide range of molecules | Rapid analysis without specialized equipment | High accuracy for enantiomeric purity |
| Key Limitation | Crystallization can be difficult | Requires high concentration and computational resources | Requires a suitable functional group; potential for side reactions | Method development can be time-consuming |
Conclusion
The choice of method for confirming the stereochemistry of chiral 1,4-oxazepane derivatives depends on the specific research question, the amount and nature of the sample, and the available instrumentation. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. VCD offers a powerful alternative for determining the absolute configuration in solution, especially when crystals are not available. NMR with chiral derivatizing agents is a valuable tool for assigning the configuration of specific stereocenters, while chiral HPLC is the workhorse for determining enantiomeric purity and can be used for absolute configuration assignment if a reference standard is available. A multi-faceted approach, potentially combining two or more of these techniques, often provides the most comprehensive and reliable stereochemical assignment.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. spark904.nl [spark904.nl]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 1,4-Oxazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Oxazepane hydrochloride in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Assessment and Safety Overview
This compound is an irritant that requires careful handling to prevent exposure. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Due to these potential health effects, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Disposable lab coat with knit cuffs- Double nitrile gloves- Chemical splash goggles with side shields | To prevent skin and eye contact with the irritating solid. |
| Solution Preparation | - Disposable lab coat with knit cuffs- Nitrile gloves- Chemical splash goggles | To protect against splashes of the dissolved compound. |
| General Handling and In-vitro/In-vivo Dosing | - Disposable lab coat with knit cuffs- Nitrile gloves- Safety glasses with side shields | To protect against accidental skin and eye contact. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Weighing and Handling Solids: All manipulations of solid this compound, including weighing and transferring, must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize the risk of inhalation.
-
Solution Work: All work with solutions of this compound should be conducted in a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
Step-by-Step Handling Procedure
-
Preparation:
-
Don the appropriate PPE as specified in the table above.
-
Prepare the work surface within the containment enclosure by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, vials, solvent) within the enclosure before introducing the compound.
-
-
Weighing and Dissolving:
-
Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a dedicated spatula. Avoid generating dust.
-
If any powder is spilled, clean it immediately with a damp paper towel and dispose of the towel as hazardous waste.
-
Transfer the weighed powder to the appropriate vial.
-
Add the desired solvent to the vial, cap it securely, and mix until the compound is fully dissolved. A vortex mixer may be used.
-
-
Post-Procedure:
-
Wipe down the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.
-
Dispose of the weigh boat and any other single-use items in the designated hazardous waste container.
-
Wipe down the work surface of the containment enclosure.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for handling this compound.
Emergency Procedures
| Exposure Type | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, vials) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
